molecular formula C45H63N3O14 B12364146 Tamra-peg8-cooh

Tamra-peg8-cooh

Cat. No.: B12364146
M. Wt: 870.0 g/mol
InChI Key: HBWAJVKUNQHWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tamra-peg8-cooh is a useful research compound. Its molecular formula is C45H63N3O14 and its molecular weight is 870.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H63N3O14

Molecular Weight

870.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C21H41NO11/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-20(23)22-3-5-27-7-9-29-11-13-31-15-17-33-19-18-32-16-14-30-12-10-28-8-6-26-4-2-21(24)25/h5-14H,1-4H3;2-19H2,1H3,(H,22,23)(H,24,25)

InChI Key

HBWAJVKUNQHWFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Applications of TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG8-COOH is a fluorescent labeling reagent that integrates the well-established spectral characteristics of the tetramethylrhodamine (TAMRA) fluorophore with an 8-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid group. This molecule is a valuable asset in a multitude of life science and drug development applications, primarily for the covalent labeling of biomolecules. The TAMRA component provides a bright, orange-red fluorescence, making it easily detectable in various biological assays. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and provides a flexible linker that minimizes steric hindrance, which is particularly advantageous when labeling sensitive biomolecules such as proteins and peptides. The terminal carboxylic acid enables covalent conjugation to primary amines on target molecules, such as the lysine residues of proteins, forming a stable amide bond.

Physicochemical and Spectroscopic Properties

PropertyValueSource(s)
Molecular Formula C44H59N3O14[1]
Molecular Weight 853.95 g/mol [1]
Appearance Dark red solidInferred from similar compounds
Solubility Soluble in DMSO, DMF, and MethanolInferred from similar compounds
Excitation Maximum (λex) ~555 nm[2]
Emission Maximum (λem) ~580 nm[2]
Molar Extinction Coefficient (ε) ~89,000 cm⁻¹M⁻¹ (for TAMRA)[3]
Reactive Group Carboxylic Acid (-COOH)
Target Functional Group Primary Amines (-NH2)

Experimental Protocols

The primary application of this compound is the labeling of biomolecules containing primary amines. This is typically achieved through a two-step process involving the activation of the carboxylic acid group, followed by reaction with the amine-containing molecule.

Amine Conjugation via Carbodiimide Chemistry

This protocol details the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in an appropriate buffer or anhydrous solvent immediately before use.

    • Ensure the protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound with a molar excess of EDC and NHS. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.

  • Protein Conjugation:

    • Add the activated TAMRA-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein for efficient labeling can vary, but a starting point of a 10- to 20-fold molar excess of the activated dye is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein, which will be visibly colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

Applications in Drug Development: Visualizing GPCR Internalization

Fluorescently labeled ligands are powerful tools for studying the pharmacology and cell biology of G-protein coupled receptors (GPCRs), a major class of drug targets. By conjugating this compound to a specific GPCR ligand, researchers can visualize receptor localization, trafficking, and internalization in real-time.

Signaling Pathway: Ligand-Induced GPCR Internalization

Upon binding of an agonist, GPCRs are activated, leading to downstream signaling. This is often followed by a process of desensitization and internalization, where the receptor is removed from the cell surface. This process is crucial for regulating the cellular response to the ligand. Fluorescently labeled ligands allow for the direct visualization of this internalization process.

GPCR_Internalization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand TAMRA-Labeled Ligand GPCR GPCR Ligand->GPCR Binding Receptor_Complex Ligand-GPCR Complex Signaling Downstream Signaling Receptor_Complex->Signaling Activation Clathrin_Pit Clathrin-Coated Pit Receptor_Complex->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Ligand-induced GPCR internalization pathway.

Experimental Workflow: Visualizing Receptor Internalization using Confocal Microscopy

This workflow outlines the key steps for visualizing the internalization of a GPCR using a ligand labeled with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Label Ligand with This compound C Incubate cells with TAMRA-labeled ligand A->C B Culture cells expressing the target GPCR B->C D Fix and permeabilize cells (optional, for intracellular staining) C->D E Counterstain nuclei (e.g., with DAPI) D->E F Image cells using confocal microscopy E->F G Analyze receptor localization (membrane vs. intracellular vesicles) F->G

Caption: Experimental workflow for visualizing GPCR internalization.

References

Navigating the Solubility of TAMRA-PEG8-COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 27, 2025 – In the intricate landscape of bioconjugation and fluorescence labeling, the solubility of reagents is a critical parameter dictating experimental success. This technical guide provides an in-depth analysis of the solubility characteristics of TAMRA-PEG8-COOH, a widely used fluorescent label in biomedical research and drug development. Addressed to researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its solubility in both aqueous and organic media, supplemented with detailed experimental protocols and a logical workflow for its application.

Core Properties and Solubility Overview

This compound combines the bright, photostable tetramethylrhodamine (TAMRA) fluorophore with an eight-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group for conjugation. The inclusion of the hydrophilic PEG linker is designed to enhance the aqueous solubility of the otherwise hydrophobic TAMRA dye.[1][2] However, practical application often reveals a nuanced solubility profile.

While the PEG spacer improves water solubility compared to the parent dye, high concentrations in purely aqueous solutions can still result in precipitation.[1] For this reason, a common and recommended practice is the preparation of a high-concentration stock solution in an anhydrous organic solvent, which is then diluted into the desired aqueous buffer.[1][3]

Quantitative and Qualitative Solubility Data

Table 1: Solubility Profile of TAMRA-PEG-COOH and Related Derivatives

SolventCompoundSolubilitySource(s)
Organic Solvents
Dimethyl Sulfoxide (DMSO)5-TAMRA SE50 mM
TAMRA DerivativesSoluble (>10 mg/mL)
TAMRA-PEG-COOHSoluble, recommended for stock solutions
Dimethylformamide (DMF)5-TAMRA SE100 mM
TAMRA DerivativesSoluble (>10 mg/mL)
TAMRA-PEG-COOHSoluble, recommended for stock solutions
Methanol (MeOH)TAMRA DerivativesSoluble
Aqueous Solvents
WaterTAMRA-PEG3-AzideSlightly soluble
TAMRA-Azide-PEG-DesthiobiotinSoluble
General PEG-LinkersEnhances aqueous solubility
Aqueous Buffers (e.g., PBS)TAMRA-PEG-COOHLow solubility at high concentrations

Note: The data for 5-TAMRA SE provides a useful, albeit approximate, benchmark for the solubility of the TAMRA core in organic solvents.

Experimental Protocol for Solubility Determination

The following protocol provides a generalized method for determining the solubility of this compound in a solvent of interest. This method can be adapted for both aqueous and organic solvents.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, PBS, DMSO, DMF)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Spectrophotometer or plate reader

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Preparation of Serial Dilutions: a. Weigh a precise amount of this compound (e.g., 5 mg). b. Add a small, measured volume of the solvent to a microcentrifuge tube (e.g., 500 µL). c. Create a slurry by adding a small, known amount of the solid this compound to the solvent. d. Vigorously vortex the tube for 2-5 minutes to facilitate dissolution. e. Continue to add small, pre-weighed increments of the solid to the tube, vortexing thoroughly after each addition until a visible precipitate or undissolved solid remains.

  • Equilibration: a. Incubate the saturated solution at a controlled temperature (e.g., room temperature, 25°C) for a period of 24 hours to ensure equilibrium is reached. Gentle agitation during this period is recommended.

  • Separation of Undissolved Solid: a. Centrifuge the microcentrifuge tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Prepare a series of dilutions of the supernatant in the same solvent. c. Measure the absorbance of each dilution at the maximum absorbance wavelength of TAMRA (approximately 546 nm). d. Create a standard curve using known concentrations of this compound in the same solvent. e. Determine the concentration of the saturated supernatant by interpolating its absorbance from the standard curve.

  • Calculation of Solubility: a. The concentration determined in the previous step represents the saturation solubility of this compound in the tested solvent under the specified conditions. Express the solubility in appropriate units (e.g., mg/mL, mM).

Recommended Workflow for Solubilization and Use

The following diagram illustrates the standard workflow for preparing and using this compound in a typical bioconjugation experiment, which prioritizes the use of an organic stock solution for subsequent aqueous dilutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application A Weigh solid this compound B Add anhydrous DMSO or DMF A->B C Vortex to dissolve B->C D Store at -20°C to -80°C C->D E Dilute stock solution into aqueous buffer (e.g., PBS) D->E F Use in bioconjugation or labeling experiment E->F

Workflow for solubilizing and using this compound.

This structured approach ensures complete dissolution of the dye and minimizes the risk of precipitation in the final experimental medium, thereby promoting consistent and reliable results in fluorescence-based assays. Researchers are encouraged to perform preliminary solubility tests in their specific buffer systems to optimize experimental conditions.

References

The Discrete Advantage: A Technical Guide to PEG8 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Polyethylene Glycol 8 (PEG8) spacer, a critical component in modern bioconjugation. We will cover its core properties, significant advantages, and key applications, supported by quantitative data, representative experimental protocols, and logical workflow diagrams to empower researchers in their drug development endeavors.

Introduction to Bioconjugation and the Role of Spacers

Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[1] These complex molecules, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), are at the forefront of therapeutic innovation.[1] The linker or spacer that connects the molecular components is a crucial determinant of the conjugate's overall efficacy and properties.[1] Polyethylene glycol (PEG) linkers are synthetic, flexible, hydrophilic spacers composed of repeating ethylene oxide units.[1][2] They are widely used to improve the physicochemical properties of bioconjugates. Among the various lengths available, the PEG8 spacer, containing eight ethylene glycol units, offers a unique and advantageous balance of properties for many applications.

The Discrete PEG8 Spacer: Structure and Properties

A discrete PEG8 (dPEG®) spacer is monodisperse, meaning it has a precisely defined length and molecular weight, in contrast to polydisperse PEGs which are a mixture of different chain lengths. This uniformity is a critical advantage, enabling the production of homogenous bioconjugates with consistent and reproducible pharmacological profiles. The core structure consists of eight repeating ethylene oxide units, which imparts significant hydrophilicity. This water solubility is a key feature, allowing PEG spacers to be conjugated to hydrophobic molecules to improve their overall solubility in aqueous environments.

Core Advantages of Employing Discrete PEG8 Spacers

The defined structure of a discrete PEG8 linker translates into several tangible benefits for bioconjugate development.

Advantages_of_PEG8 Prop1 Prop1 Adv1 Adv1 Prop1->Adv1 Prop2 Prop2 Adv2 Adv2 Prop2->Adv2 Adv3 Adv3 Prop2->Adv3 Prop3 Prop3 Adv4 Adv4 Prop3->Adv4 Prop4 Prop4 Adv5 Adv5 Prop4->Adv5

  • Homogeneity and Reproducibility: The single, defined molecular weight of discrete PEG8 linkers eliminates the batch-to-batch variability associated with polydisperse PEG mixtures. This leads to the synthesis of a single, well-characterized bioconjugate rather than a complex mixture, which simplifies purification, analysis, and ensures a consistent pharmacological profile.

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The hydrophilic PEG8 linker helps to counteract this hydrophobicity, increasing the overall water solubility of the ADC and preventing aggregation. This improved solubility can allow for higher drug-to-antibody ratios (DAR) without compromising the stability of the conjugate.

  • Improved Pharmacokinetics (PK): The hydrophilic PEG chain creates a hydration shell around the linker and payload. This increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and prolong circulation half-life. This extended exposure can lead to greater accumulation of the therapeutic at the target site, such as a tumor.

  • Reduced Immunogenicity: PEGylation is a well-established strategy for creating a "stealth" effect, masking the bioconjugate from the host's immune system. This can reduce the potential for immunogenic responses against the drug or linker.

  • Optimal Spacing and Flexibility: The PEG8 linker provides a spacer arm of approximately 29.8 Å. This length is often sufficient to overcome steric hindrance between the large antibody and the conjugated payload, allowing both components to interact effectively with their respective targets.

Data Presentation: Quantitative and Comparative Analysis

Summarizing quantitative data in a structured format is crucial for comparing linker technologies and making informed decisions in drug development.

Table 1: Quantitative Properties of a Representative PEG8 Spacer

Property Value Source
Chemical Formula (backbone) C₁₆H₃₄O₉
Molecular Weight (backbone) ~370.4 g/mol
Spacer Arm Length ~29.8 Å
Number of PEG Units 8

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

Table 2: Comparative Analysis of Common PEG8 Linker Chemistries

Linker Technology Target Residue Bond Formed Stability Homogeneity Potential Key Advantages Key Disadvantages
m-PEG8-Aldehyde N-terminus, Lysine Secondary Amine (after reduction) High Moderate to High Potential for site-specificity at N-terminus under controlled pH. Slower reaction kinetics compared to NHS esters.
m-PEG8-NHS Ester Lysine, N-terminus Amide Very High Low to Moderate Fast, efficient reaction with primary amines. Can lack specificity, leading to heterogeneous conjugates (varied DAR).

| m-PEG8-Maleimide | Cysteine (thiol) | Thioether | Moderate to High | High | Enables site-specific conjugation to engineered or reduced cysteines. | Thioether bond can be susceptible to retro-Michael addition, though newer maleimides show improved stability. |

Representative Experimental Protocol: ADC Synthesis

This section outlines a generalized protocol for conjugating a cytotoxic drug to an antibody via a heterobifunctional Maleimide-PEG8-NHS ester linker.

ADC_Workflow

Objective: To synthesize an ADC by first reacting the NHS ester of the linker with an amine-containing drug, followed by conjugation of the maleimide group to reduced thiol groups on an antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG8-NHS ester linker

  • Amine-containing cytotoxic payload

  • Reducing agent (e.g., TCEP-HCl)

  • Anhydrous DMSO, DIEA (N,N-Diisopropylethylamine)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.2)

  • Quenching solution (e.g., N-acetyl cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

Step 1: Synthesis of Maleimide-PEG8-Drug Intermediate

  • Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

  • Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor progress by LC-MS to confirm the formation of the stable amide bond.

  • The resulting Maleimide-PEG8-Drug intermediate can be purified or used directly in the next step.

Step 2: Antibody Reduction

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.

  • Add a 5-10 molar excess of a reducing agent like TCEP-HCl to the antibody solution.

  • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

  • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

Step 3: Conjugation Reaction

  • Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

  • Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.

Step 4: Quenching and Purification

  • Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.

  • Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).

  • Collect fractions corresponding to the purified ADC monomer.

Step 5: Characterization

  • Determine the final protein concentration (e.g., using A280 measurement).

  • Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Confirm the integrity, purity, and aggregation state of the final ADC product using SDS-PAGE and SEC.

Application in Advanced Therapeutics: PROTACs

Beyond ADCs, discrete PEG linkers are integral to other therapeutic modalities like PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and flexibility, provided by chains like PEG8, are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism cluster_ternary POI Target Protein (POI) PROTAC PROTAC (E3 Ligand - PEG8 Linker - POI Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Conclusion

The discrete PEG8 spacer is a powerful and versatile tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The strategic selection and application of this linker are critical for fine-tuning the physicochemical and pharmacological properties of next-generation drug candidates, ultimately leading to safer and more effective treatments.

References

The PEG8 Spacer: A Linchpin in Modern Bioconjugate Design for Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of therapeutic development, the precise architecture of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. A critical, yet often underappreciated, component in this architecture is the chemical linker that connects the functional moieties of these complex molecules. Among the various linkers available, the polyethylene glycol (PEG) spacer, particularly one with eight repeating ethylene oxide units (PEG8), has emerged as a versatile tool for mitigating steric hindrance and optimizing the pharmacological properties of these advanced therapeutics. This technical guide provides an in-depth exploration of the PEG8 spacer, its physicochemical properties, and its crucial role in the design of next-generation drugs.

The Physicochemical Properties of the PEG8 Spacer

A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] The core structure consists of eight repeating ethylene oxide units, which impart significant hydrophilicity.[1] This water solubility is a key attribute, enabling the conjugation of hydrophobic molecules to enhance their overall solubility in aqueous environments.[1]

The defined length of the PEG8 spacer provides an optimal distance between the conjugated molecules, which is critical for minimizing steric hindrance.[1] This separation ensures that each component of the bioconjugate can interact effectively with its biological target.

Quantitative Insights into the Impact of PEG8 Spacers

The inclusion of a PEG8 spacer has been quantitatively demonstrated to improve the performance of bioconjugates in various applications.

Enhancing Binding Affinity

The flexibility and hydrophilicity of PEG spacers can lead to improved binding affinity compared to more rigid or hydrophobic linkers. In a study comparing different spacer arms on an aptamer-amphiphile, the PEG8 spacer resulted in a significantly lower dissociation constant (Kd), indicating stronger binding, than alkyl spacers or a no-spacer control.[2]

Table 1: Comparative Binding Affinity with Various Spacers

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.1 ± 2.1
PEG44 ethylene glycol units10.2 ± 1.5
PEG8 8 ethylene glycol units 8.9 ± 1.2
PEG2424 ethylene glycol units7.8 ± 1.1
Alkyl C1212 carbon atoms25.4 ± 3.5
Alkyl C2424 carbon atoms31.2 ± 4.3

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers.

Optimizing PROTAC Efficacy

In the design of PROTACs, the length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short can cause steric clashes, preventing the formation of a stable and productive ternary complex, while a linker that is too long may not effectively bring the two proteins into proximity. PEG linkers, including PEG8, are often considered a "gold standard" in PROTAC design.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical Data)

PROTACLinkerDC50 (nM)Dmax (%)
PROTAC-1PEG45885
PROTAC-2PEG62592
PROTAC-3 PEG8 12 98
PROTAC-4PEG103590
PROTAC-5PEG127580

This table represents hypothetical data from a linker optimization study, demonstrating how a PEG8 linker can achieve optimal degradation potency (DC50) and maximal degradation (Dmax).

Improving ADC Pharmacokinetics

For ADCs, the incorporation of a PEG spacer can significantly enhance the pharmacokinetic profile. The hydrophilic PEG chain creates a "hydration shell" around the ADC, increasing its hydrodynamic size and shielding it from clearance mechanisms. This leads to a longer circulation half-life, slower plasma clearance, and increased overall exposure (AUC). A study on a glucuronide-MMAE linker demonstrated that as the PEG chain length increased, the ADC's clearance slowed and its exposure increased, with the effect plateauing around eight PEG units.

Table 3: Effect of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance RateOverall Exposure (AUC)
PEG2HighLow
PEG4ModerateModerate
PEG8 Low High
PEG12LowHigh
PEG24LowHigh

This table summarizes the general trend observed in studies on the impact of PEG spacer length on ADC pharmacokinetics.

Key Applications and Mechanisms

The strategic incorporation of a PEG8 spacer is instrumental in overcoming steric hindrance in several key therapeutic modalities.

PROTACs: Facilitating the Ternary Complex

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for this process. The flexibility and length of the PEG8 spacer are critical for allowing the PROTAC to adopt a conformation that enables a productive ternary complex to form, leading to efficient protein degradation.

PROTAC_Catalytic_Cycle cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Recruits Ub Target_Ub Polyubiquitinated Target Protein Ternary_Complex->Target_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Target_Ub->Proteasome Recognition Steric_Shielding cluster_conjugate PEGylated Bioconjugate cluster_peg Hydration Shell Biomolecule Biomolecule (e.g., Antibody) p1->p2 PEG8 Spacer p2->p3 PEG8 Spacer p3->p4 PEG8 Spacer p4->p5 PEG8 Spacer p5->p6 PEG8 Spacer p6->p7 PEG8 Spacer p7->p8 PEG8 Spacer p8->p1 PEG8 Spacer Protease Proteolytic Enzyme Protease->Biomolecule Sterically Hindered Interaction Antibody Immune System Antibody Antibody->Biomolecule Masked Epitope ADC_Synthesis_Workflow cluster_materials Starting Materials cluster_process Conjugation Process Antibody Monoclonal Antibody (mAb) Step2 Step 2: Antibody Reduction Antibody->Step2 Reduce Disulfide Bonds (e.g., with TCEP) Linker Maleimide-PEG8-NHS Ester Linker Step1 Step 1: Linker-Payload Activation & Coupling Linker->Step1 Payload Amine-containing Cytotoxic Payload Payload->Step1 Intermediate Intermediate Step1->Intermediate Maleimide-PEG8-Drug Intermediate Reduced_Ab Reduced_Ab Step2->Reduced_Ab Reduced mAb (with free thiols) Step3 Step 3: Thiol-Maleimide Conjugation Crude_ADC Crude_ADC Step3->Crude_ADC Crude ADC Mixture Step4 Step 4: Purification Product Purified Antibody-Drug Conjugate (ADC) Step4->Product Intermediate->Step3 Reduced_Ab->Step3 Crude_ADC->Step4 e.g., Size-Exclusion Chromatography (SEC)

References

The PEG8 Linker: A Hydrophilic Scaffold for Enhancing Conjugate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of complex bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), achieving optimal aqueous solubility is a paramount challenge. Many potent therapeutic payloads are inherently hydrophobic, leading to aggregation, reduced efficacy, and unfavorable pharmacokinetic profiles. The incorporation of hydrophilic linkers is a key strategy to mitigate these issues. Among these, the discrete Polyethylene Glycol 8 (PEG8) linker has emerged as a versatile tool. This technical guide elucidates the mechanism by which the PEG8 linker improves the solubility of conjugates, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

The Core Principle: How PEG8 Linkers Enhance Solubility

The fundamental advantage of the PEG8 linker lies in its chemical structure and resulting physicochemical properties. Composed of eight repeating ethylene oxide units, the PEG8 linker is a synthetic, flexible, and highly hydrophilic spacer.[1] This hydrophilicity is the primary driver of its ability to enhance the solubility of conjugated molecules.

The mechanism of solubility enhancement can be attributed to the formation of a hydration shell. The oxygen atoms in the ethylene oxide backbone of the PEG8 linker readily form hydrogen bonds with water molecules. When a hydrophobic drug is conjugated to a biomolecule via a PEG8 linker, the PEG moiety effectively creates a hydrophilic cloud or "hydration shell" around the otherwise water-insoluble payload. This molecular scaffolding prevents the hydrophobic drug from self-associating and aggregating in aqueous environments, thereby increasing the overall solubility of the conjugate.[2]

Moreover, PEG8 is a monodisperse, discrete PEG (dPEG®), meaning it has a precisely defined length and molecular weight, unlike polydisperse PEGs which are a mixture of different chain lengths.[1] This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological and solubility profiles.[1]

Quantitative Data on Solubility Enhancement

While extensive quantitative data specifically for PEG8 linkers is often embedded within broader studies, the available information and data from similar PEG linkers demonstrate a significant improvement in the solubility of hydrophobic drugs upon conjugation. The following table summarizes key findings:

Hydrophobic DrugPEG Linker TypeFold Increase in SolubilityReference
SN-38Multi-arm PEG400 to 1000-fold[3]
SN-38Pendant PEG8 moietyEnables high DAR (7.1) with low aggregation
PaclitaxelPEG-based nanoparticles> 50-fold enhancement
Various DrugsGeneral PEG LinkersSignificantly Improved

Note: The degree of solubility enhancement is dependent on the specific drug, the overall conjugate structure, and the experimental conditions.

Experimental Protocols

Protocol for Conjugation of a Hydrophobic Drug to an Antibody using a PEG8 Linker

This protocol outlines a general two-step process for the conjugation of a drug containing a reactive amine group to an antibody using a heterobifunctional PEG8 linker (e.g., Maleimide-PEG8-NHS ester).

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2)

  • Maleimide-PEG8-NHS ester linker

  • Amine-containing hydrophobic drug

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP-HCl)

  • Quenching solution (e.g., N-acetyl cysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution to a concentration of 5-10 mg/mL in a phosphate buffer.

    • Add a 5-10 molar excess of TCEP-HCl to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

    • Purify the reduced antibody using a desalting column to remove excess reducing agent.

  • Drug-Linker Intermediate Formation:

    • Dissolve the amine-containing hydrophobic drug and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

    • Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.

    • Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond.

  • Conjugation:

    • Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

    • Allow the reaction to proceed at room temperature for 1-2 hours for the maleimide group to react with the free thiols on the antibody.

  • Quenching and Purification:

    • Add a quenching solution, such as N-acetyl cysteine, to cap any unreacted maleimide groups.

    • Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.

  • Characterization:

    • Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol for Determining Aqueous Solubility of a Conjugate

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • Lyophilized drug-conjugate powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of the lyophilized drug-conjugate powder to a known volume of the aqueous buffer in a sealed vial. An excess of solid material should be visible.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a thermostatic shaker for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the conjugate in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the original concentration in the supernatant, which represents the aqueous solubility of the conjugate.

    • Compare this value to the solubility of the unconjugated drug measured under the same conditions to determine the fold increase in solubility.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis and Characterization

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Intermediate cluster_conjugation Conjugation & Purification cluster_analysis Analysis Antibody Monoclonal Antibody Reduction Reduction (TCEP) Antibody->Reduction Purification_Ab Purification Reduction->Purification_Ab Conjugation Conjugation Purification_Ab->Conjugation Drug Hydrophobic Drug Reaction_DL Reaction Drug->Reaction_DL Linker Maleimide-PEG8-NHS Linker->Reaction_DL Reaction_DL->Conjugation Quenching Quenching Conjugation->Quenching Purification_ADC Purification (SEC) Quenching->Purification_ADC Characterization Characterization (SDS-PAGE, MS) Purification_ADC->Characterization Solubility_Test Solubility Assay Purification_ADC->Solubility_Test

Caption: Workflow for ADC synthesis, purification, and analysis.

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC

HER2_ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_internalization Internalization cluster_payload_release Payload Release & Action ADC HER2-Targeted ADC (with PEG8 Linker) HER2 HER2 Receptor ADC->HER2 Binding Complex ADC-HER2 Complex HER2->Complex Endosome Endosome Complex->Endosome Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

An In-depth Technical Guide to Amine Labeling with TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical mechanism and practical application of TAMRA-PEG8-COOH for the fluorescent labeling of primary amines in biomolecules. It is intended for researchers, scientists, and drug development professionals who utilize fluorescently tagged proteins, peptides, and other biological macromolecules in their work.

Introduction to this compound Labeling

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorophore widely used in various biological applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][2][3] The this compound derivative incorporates an eight-unit polyethylene glycol (PEG) spacer between the TAMRA fluorophore and a terminal carboxylic acid. This PEG spacer enhances the hydrophilicity of the dye, which can help to prevent aggregation of the labeled biomolecule and reduce non-specific binding.[4]

The core principle of labeling with this compound involves the covalent conjugation of its carboxylic acid group to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) on a target biomolecule.[1] This process, however, is not direct and requires a two-step chemical activation to achieve efficient and specific labeling.

The Chemical Mechanism of Amine Labeling

The labeling of primary amines with this compound is a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is not inherently reactive towards amines under physiological conditions. To make it reactive, it must first be converted into a more labile intermediate. A common and highly efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with NHS to form a more stable amine-reactive NHS ester. This activation step is typically performed in an acidic to neutral pH buffer (e.g., MES buffer, pH 4.5-6.0).

  • Amine Coupling: The resulting TAMRA-PEG8-NHS ester is then introduced to the biomolecule containing primary amines. The NHS ester reacts specifically and efficiently with deprotonated primary amines to form a stable, covalent amide bond, releasing NHS as a byproduct. This reaction is highly pH-dependent, with an optimal pH range of 7-9. A pH of 8.3-8.5 is often recommended as it provides a good balance between maintaining the primary amines in their deprotonated, nucleophilic state and minimizing the competing hydrolysis of the NHS ester. Buffers that do not contain primary amines, such as phosphate, bicarbonate, or borate buffers, are essential for this step to avoid quenching the reaction.

Below is a diagram illustrating the two-step reaction mechanism.

Reaction_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Amine Coupling TAMRA_COOH This compound Activated_TAMRA TAMRA-PEG8-NHS Ester TAMRA_COOH->Activated_TAMRA pH 4.5-6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_TAMRA Labeled_Biomolecule TAMRA-PEG8-Biomolecule (Stable Amide Bond) Activated_TAMRA->Labeled_Biomolecule pH 7-9 Biomolecule_NH2 Biomolecule-NH2 (e.g., Protein-Lysine) Biomolecule_NH2->Labeled_Biomolecule NHS_byproduct NHS Labeled_Biomolecule->NHS_byproduct Byproduct

Caption: The two-step mechanism of amine labeling with this compound.

Quantitative Data and Key Parameters

The success of the labeling reaction depends on several key parameters. The following tables summarize important quantitative data for TAMRA and recommended reaction conditions.

Table 1: Physicochemical and Spectral Properties of TAMRA

PropertyValueReference
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε)~90,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.3–0.5

Table 2: Recommended Reaction Conditions for Amine Labeling

ParameterRecommended Range/ValueNotesReference
Activation Step
EDC/NHS Molar Excess1.5 to 2-fold over this compoundEnsures efficient activation.
Activation Buffer0.1 M MES, pH 4.5-6.0Optimal pH for carbodiimide chemistry.
Activation Time15-30 minutes at room temperatureNHS ester is susceptible to hydrolysis and should be used promptly.
Labeling Step
pH7.0 - 9.0 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester stability.
Reaction Buffer0.1 M Sodium Bicarbonate, Phosphate, or BorateAmine-free buffers are crucial.
Dye-to-Protein Molar Ratio5:1 to 20:1This is a starting point and should be optimized for the specific protein and desired degree of labeling.
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Time1 - 2 hours at room temperatureProtect from light to prevent photobleaching of the dye.
Quenching (Optional)
Quenching Reagent1 M Tris-HCl or 1 M GlycineTo a final concentration of 50-100 mM.

Detailed Experimental Protocol

This section provides a general protocol for the labeling of a protein with this compound.

Materials:
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

Experimental Workflow:

The following diagram outlines the general workflow for labeling a protein with this compound.

Experimental_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification and Analysis Prepare_TAMRA Dissolve this compound in DMSO/DMF Activate_TAMRA Activate this compound with EDC/NHS (15-30 min) Prepare_TAMRA->Activate_TAMRA Prepare_Protein Prepare Protein Solution in Bicarbonate Buffer (pH 8.3) Label_Protein Add Activated TAMRA to Protein Solution Prepare_Protein->Label_Protein Prepare_EDC_NHS Dissolve EDC and NHS in Activation Buffer (pH 6.0) Prepare_EDC_NHS->Activate_TAMRA Activate_TAMRA->Label_Protein Incubate Incubate for 1-2 hours at Room Temperature (Protect from light) Label_Protein->Incubate Quench Quench Reaction (Optional, with Tris/Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Characterize Characterize Labeled Protein (Spectroscopy, DOL Calculation) Purify->Characterize

Caption: General experimental workflow for protein labeling with this compound.
Step-by-Step Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A 1.5 to 2-fold molar excess of EDC and NHS over this compound is recommended.

  • Add the this compound solution to the EDC/NHS mixture.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. The resulting solution contains the activated TAMRA-PEG8-NHS ester and should be used immediately.

Step 2: Labeling of Protein

  • Dissolve the protein to be labeled in the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Add the freshly prepared activated TAMRA-PEG8-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a 10- to 20-fold molar excess is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Step 3: Purification of the Labeled Protein

  • (Optional) Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25), spin column, or dialysis.

  • Collect the fractions containing the labeled protein. The elution can be monitored by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).

Step 4: Characterization of the Labeled Protein

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).

  • Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein, using the Beer-Lambert law. The specific formula will depend on the extinction coefficients of the protein and the dye at these wavelengths.

Conclusion

The labeling of primary amines with this compound is a robust and widely applicable method for the fluorescent tagging of biomolecules. A thorough understanding of the two-step chemical mechanism, careful control of reaction parameters, particularly pH, and proper purification are critical for achieving optimal and reproducible results. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement this labeling strategy in their experimental workflows.

References

A Technical Guide to the Spectroscopic Characteristics of TAMRA Fluorophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic characteristics of the Tetramethylrhodamine (TAMRA) fluorophore. TAMRA is a widely utilized fluorescent dye in biological research, particularly for the labeling of proteins, peptides, and nucleic acids. Its bright orange-red fluorescence, robust photostability, and well-defined spectral properties make it a valuable tool for a multitude of applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and fluorescence polarization assays.

Core Spectroscopic and Photophysical Properties of TAMRA

The utility of TAMRA in quantitative fluorescence-based methodologies is underpinned by its distinct photophysical characteristics. These properties can be influenced by environmental factors such as solvent polarity and pH, as well as conjugation to biomolecules. The data presented below represents typical values for TAMRA and its derivatives.

PropertyValueReferences
Excitation Maximum (λex) ~546 - 556 nm[1]
Emission Maximum (λem) ~575 - 580 nm[1][2][3]
Molar Extinction Coefficient (ε) ~81,000 - 95,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.1 - 0.5
Fluorescence Lifetime (τ) ~1.9 - 5.7 ns
Recommended Laser Line 532 nm or 561 nm

Note: The exact spectroscopic properties can vary depending on the specific isomer (e.g., 5-TAMRA vs. 6-TAMRA), the conjugation partner, and the local chemical environment.

Experimental Protocols

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for determining the concentration of a substance from its absorbance, as described by the Beer-Lambert law (A = εcl).

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a known amount of the TAMRA dye. Dissolve the dye in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer) to create a stock solution of a precise concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations. It is advisable to prepare at least five different concentrations.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for TAMRA (~555 nm). Use the same solvent as a blank reference.

  • Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin, confirming adherence to the Beer-Lambert law. The molar extinction coefficient is calculated from the slope of this line (slope = ε × path length). The path length is typically the width of the cuvette (commonly 1 cm).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparison to a standard of known quantum yield, is commonly employed.

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that are in a similar range to TAMRA. Rhodamine 6G is a common standard in this spectral region.

  • Preparation of Solutions: Prepare dilute solutions of both the TAMRA sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of the TAMRA sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the TAMRA sample and the standard using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the TAMRA sample (Φ_X) can then be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).

Labeling of Biomolecules with TAMRA NHS Ester

N-hydroxysuccinimide (NHS) esters of TAMRA are widely used to label primary amines on biomolecules such as proteins and amine-modified oligonucleotides, forming a stable amide bond.

Methodology:

  • Reagent Preparation:

    • Dissolve the TAMRA NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.

    • Prepare the biomolecule to be labeled in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The protein concentration should ideally be between 1-10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved TAMRA NHS ester to the biomolecule solution. A 5 to 10-fold molar excess of the dye is typically used.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted, free dye from the labeled biomolecule using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of TAMRA (~555 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

Labeling of Biomolecules via Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for labeling biomolecules. This requires one molecule to contain an azide group and the other an alkyne group. TAMRA is available with both azide and alkyne functionalities.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of TAMRA-alkyne or TAMRA-azide in DMSO.

    • Prepare the biomolecule containing the corresponding alkyne or azide functionality in a suitable buffer.

    • Prepare stock solutions of the copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce cytotoxicity.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide- or alkyne-modified biomolecule, the TAMRA-alkyne or -azide, the copper catalyst, and the ligand.

    • Incubate the reaction at room temperature for 30 minutes to 1 hour, protected from light.

  • Purification:

    • Purify the labeled biomolecule to remove the catalyst and unreacted reagents. This can be achieved by methods such as precipitation (e.g., with methanol/chloroform), spin filtration, or size exclusion chromatography.

Visualizations

ProteinLabelingWorkflow Protein Labeling with TAMRA NHS Ester cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8-9) mix Mix Protein and TAMRA NHS Ester prep_protein->mix prep_dye Dissolve TAMRA NHS Ester in Anhydrous DMSO/DMF prep_dye->mix incubate Incubate at Room Temp (1-4 hours, protected from light) mix->incubate purify Remove Free Dye (e.g., Desalting Column) incubate->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Workflow for covalent labeling of a protein with TAMRA NHS ester.

FRET_Assay_Workflow FRET-Based Protease Activity Assay cluster_initial Initial State (Intact Substrate) cluster_reaction Enzymatic Reaction cluster_final Final State (Cleaved Substrate) cluster_measurement Measurement intact_substrate Peptide Substrate (Donor-TAMRA) fret_occurs FRET Occurs (Donor Quenched) intact_substrate->fret_occurs low_donor_signal Low Donor Fluorescence fret_occurs->low_donor_signal add_protease Add Protease low_donor_signal->add_protease cleaved_substrate Cleaved Peptide Fragments add_protease->cleaved_substrate fret_disrupted FRET Disrupted (Donor and Acceptor Separated) cleaved_substrate->fret_disrupted high_donor_signal High Donor Fluorescence fret_disrupted->high_donor_signal measure_fluorescence Monitor Increase in Donor Fluorescence Over Time high_donor_signal->measure_fluorescence

Caption: Conceptual workflow of a FRET-based protease activity assay using a TAMRA-labeled peptide substrate.

References

A Deep Dive into the Hydrophobicity of TAMRA Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fluorescent dyes is paramount for the successful design and execution of experiments. Tetramethylrhodamine (TAMRA) is a widely utilized fluorophore in biological and biomedical research. Its inherent hydrophobicity, however, presents both opportunities and challenges. This in-depth technical guide explores the core principles of TAMRA's hydrophobicity, methods for its quantification, and its impact on experimental outcomes.

The Chemical Foundation of TAMRA's Hydrophobicity

TAMRA, or carboxytetramethylrhodamine, belongs to the rhodamine family of dyes. Its core structure, a xanthene ring system with four methyl groups and a carboxyphenyl group, is largely nonpolar. This aromatic and aliphatic character contributes significantly to its hydrophobic nature, leading to a preference for non-aqueous environments.

The hydrophobicity of a molecule is a critical determinant of its behavior in biological systems. It influences solubility, membrane permeability, non-specific binding, and potential for aggregation. For TAMRA, this means that while it can readily associate with lipid-rich environments like cell membranes, it may also exhibit poor solubility in aqueous buffers and a tendency to bind non-specifically to hydrophobic regions of proteins and other biomolecules.

Quantitative Analysis of TAMRA's Hydrophobicity

The hydrophobicity of a compound is quantitatively expressed by its partition coefficient (P), which is the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. This is usually expressed in its logarithmic form, logP. For ionizable compounds like TAMRA, the distribution coefficient (D), and its logarithmic form, logD, are used, as they account for the partition of both the ionized and non-ionized forms at a specific pH.

A higher logP or logD value indicates greater hydrophobicity. The calculated logP value for both 5-Carboxytetramethylrhodamine and 6-Carboxytetramethylrhodamine is 3.2[1][2]. This positive value confirms the hydrophobic character of the core TAMRA molecule.

To mitigate the challenges associated with hydrophobicity, TAMRA can be chemically modified. A common strategy is the introduction of hydrophilic linkers, such as polyethylene glycol (PEG), between the fluorophore and the molecule to be labeled. This modification increases the overall water solubility of the conjugate and can reduce non-specific binding.

CompoundMolecular FormulaCalculated LogPNotes
5-Carboxytetramethylrhodamine (5-TAMRA)C25H22N2O53.2[2]The core TAMRA fluorophore, exhibiting significant hydrophobicity.
6-Carboxytetramethylrhodamine (6-TAMRA)C25H22N2O53.2[1]An isomer of 5-TAMRA with very similar physicochemical properties.
TAMRA-PEG3-COOHC34H39N3O9-This derivative includes a 3-unit PEG spacer, which significantly increases its hydrophilicity compared to the parent TAMRA molecule. A specific logP value is not readily available.[3]
TAMRA-PEG3-AzideC33H38N6O7-Similar to the COOH derivative, the PEG3 linker enhances water solubility. The azide group allows for "click chemistry" conjugation.

Experimental Determination of Hydrophobicity: The Shake-Flask Method for LogD

The "gold standard" for experimentally determining the logD of a compound is the shake-flask method. This protocol involves partitioning the compound between n-octanol and a buffer at a specific pH (typically 7.4 to mimic physiological conditions) and then quantifying the concentration of the compound in each phase.

Detailed Experimental Protocol: Miniaturized Shake-Flask Method for LogD7.4 Determination

This protocol is adapted from established methods for determining the logD of chemical compounds.

Materials:

  • TAMRA dye or TAMRA-labeled compound

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or fluorometer

  • Pipettes and tips

Procedure:

  • Pre-saturation of Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel.

    • Shake vigorously for at least 24 hours to ensure mutual saturation of the two phases.

    • Allow the phases to separate completely before use.

  • Preparation of the TAMRA Stock Solution:

    • Prepare a concentrated stock solution of the TAMRA compound in DMSO (e.g., 10 mM).

  • Partitioning Experiment:

    • In a microcentrifuge tube, add a precise volume of the pre-saturated PBS (pH 7.4) (e.g., 500 µL).

    • Add an equal volume of the pre-saturated n-octanol (e.g., 500 µL).

    • Add a small aliquot of the TAMRA DMSO stock solution to the biphasic mixture (e.g., 1 µL of 10 mM stock to 1 mL total volume, resulting in a final concentration of 10 µM).

    • Cap the tube tightly and vortex vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the tube at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10-15 minutes) to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully collect a known volume from the upper n-octanol phase and the lower aqueous (PBS) phase. Be cautious not to disturb the interface.

    • Measure the concentration of the TAMRA compound in each phase using a suitable analytical method. Given TAMRA's fluorescence, a fluorometer is ideal for sensitive quantification. Alternatively, a spectrophotometer can be used to measure absorbance at TAMRA's absorption maximum (~555 nm).

    • Prepare a standard curve of the TAMRA compound in both n-octanol and PBS to accurately determine the concentrations.

  • Calculation of LogD7.4:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: D = [TAMRA]octanol / [TAMRA]aqueous

    • The LogD is the base-10 logarithm of the distribution coefficient: LogD7.4 = log10(D)

Visualizing Experimental Workflows

Experimental Workflow for LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start pre_saturate Pre-saturate n-Octanol and PBS (pH 7.4) start->pre_saturate stock_sol Prepare TAMRA Stock Solution in DMSO start->stock_sol mix Mix Pre-saturated Solvents and TAMRA Stock pre_saturate->mix stock_sol->mix equilibrate Vortex to Equilibrate mix->equilibrate separate Centrifuge for Phase Separation equilibrate->separate sample Sample Aqueous and Octanol Phases separate->sample quantify Quantify TAMRA Concentration (Fluorometry/Spectrophotometry) sample->quantify calculate Calculate LogD7.4 quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of LogD.

Impact of Hydrophobicity on Cellular Applications

The hydrophobicity of TAMRA dyes has a direct and significant impact on their use in cellular and in vivo applications.

  • Cellular Uptake: More hydrophobic molecules can more readily cross the lipid bilayer of cell membranes. However, excessive hydrophobicity can lead to aggregation or sequestration within the membrane, preventing the dye from reaching its intracellular target.

  • Non-Specific Binding: The hydrophobic nature of TAMRA can cause it to bind to hydrophobic pockets of proteins and other cellular components, leading to high background fluorescence and potentially interfering with biological processes.

  • Solubility and Aggregation: In aqueous environments, highly hydrophobic TAMRA-labeled conjugates may have poor solubility, leading to aggregation. This can affect the accuracy of quantification and the biological activity of the labeled molecule.

Logical Relationship: Hydrophobicity and Cellular Uptake

Hydrophobicity_Cellular_Uptake cluster_hydrophobicity Hydrophobicity Level cluster_outcome Cellular Outcome low Low Hydrophobicity (e.g., TAMRA-PEG) poor_uptake Poor Membrane Permeation low->poor_uptake Reduced ability to cross lipid bilayer optimal Optimal Hydrophobicity efficient_uptake Efficient Cellular Uptake and Target Localization optimal->efficient_uptake Balanced membrane interaction and aqueous solubility high High Hydrophobicity (e.g., Unmodified TAMRA) high->efficient_uptake Facilitated membrane crossing aggregation Aggregation and Non-Specific Binding high->aggregation Poor aqueous solubility and non-specific interactions

Caption: Influence of hydrophobicity on cellular uptake.

Conclusion

The hydrophobicity of TAMRA dyes is a double-edged sword. While it facilitates membrane association, it can also lead to practical challenges in experimental design. By understanding the chemical basis of this property, employing quantitative measures like logP and logD, and utilizing chemical modifications such as PEGylation, researchers can harness the power of TAMRA fluorescence while mitigating its hydrophobic drawbacks. Careful consideration of hydrophobicity is crucial for the successful application of TAMRA dyes in drug development and fundamental biological research, ensuring data reliability and a clear interpretation of experimental results.

References

Methodological & Application

Application Notes and Protocols for Labeling Peptides with TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling the study of peptide localization, protein-peptide interactions, and enzymatic activity.[1] Tetramethylrhodamine (TAMRA) is a robust and widely used fluorophore characterized by its bright orange-red fluorescence and good photostability.[1] The incorporation of a polyethylene glycol (PEG) linker, specifically an 8-unit PEG (PEG8), enhances the hydrophilicity of the TAMRA dye. This modification helps to mitigate the aggregation and solubility issues often associated with the hydrophobic nature of the fluorophore itself, especially when labeling hydrophobic peptides.[2][3]

The terminal carboxylic acid (-COOH) on the TAMRA-PEG8-COOH molecule provides a versatile reactive handle for covalent conjugation to primary amines, such as the N-terminus of a peptide or the epsilon-amine group of a lysine residue. This is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide chemistry.[4] These application notes provide a detailed protocol for the successful labeling of peptides with this compound.

Core Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹
Quantum Yield ~0.1 - 0.3
Reactive Group Carboxylic Acid (-COOH)
Target Functional Group Primary Amines (-NH₂)
Resulting Bond Amide Bond

Experimental Protocols

This section details the necessary steps for the successful conjugation of this compound to a peptide. The protocol is divided into three main stages: activation of the dye, conjugation to the peptide, and purification of the labeled peptide.

I. Activation of this compound (NHS Ester Formation)

The carboxylic acid group of this compound must be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester for efficient conjugation to the peptide.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh before each use.

  • Prepare EDC and NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer at a concentration of 10 mg/mL.

  • Activation Reaction:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS. A typical molar ratio is 1:1.5:1.2 (this compound : EDC : NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

II. Conjugation of Activated TAMRA-PEG8-NHS Ester to Peptide

The activated TAMRA-PEG8-NHS ester is then reacted with the primary amine(s) of the peptide.

Materials:

  • Activated TAMRA-PEG8-NHS ester solution (from Step I)

  • Peptide of interest

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M Phosphate Buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be required to aid dissolution.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG8-NHS ester solution to the peptide solution. A molar excess of the dye (typically 5-10 fold) is recommended to ensure efficient labeling. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted TAMRA-PEG8-NHS ester. Incubate for 30 minutes at room temperature.

III. Purification of TAMRA-PEG8-Labeled Peptide

Purification is crucial to remove unreacted dye and other byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method.

Materials:

  • Quenched reaction mixture

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter before injection.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the sample onto the column.

    • Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA dye.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the peak that absorbs at both wavelengths. This peak represents the TAMRA-labeled peptide.

    • Analyze the purity of the collected fractions using analytical HPLC. A purity of >95% is generally considered acceptable.

  • Lyophilization: Freeze-dry the purified fractions to obtain the labeled peptide as a powder.

IV. Characterization of Labeled Peptide

Mass Spectrometry: Confirm the identity of the labeled peptide by verifying its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the mass of the peptide plus the mass of the TAMRA-PEG8 moiety.

Spectrophotometric Analysis (Degree of Labeling): The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified labeled peptide at 280 nm (A₂₈₀) and ~555 nm (A_max).

  • Calculate the concentration of the peptide and the dye using the Beer-Lambert law (A = εcl). A correction factor for the absorbance of the TAMRA dye at 280 nm (CF ≈ 0.3) should be applied.

Experimental Workflow and Chemical Reaction Diagrams

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Peptide cluster_purification Purification and Analysis A1 Dissolve this compound in DMF/DMSO A2 Add EDC and NHS A1->A2 A3 Incubate 15-30 min at RT A2->A3 C2 Add Activated TAMRA A3->C2 C1 Dissolve Peptide in Conjugation Buffer C1->C2 C3 Incubate 1-2h at RT or overnight at 4°C C2->C3 C4 Quench Reaction C3->C4 P1 RP-HPLC Purification C4->P1 P2 Mass Spectrometry (Verification) P1->P2 P3 Spectrophotometry (DOL) P1->P3

Caption: Experimental workflow for labeling peptides with this compound.

chemical_reaction TAMRA_COOH This compound Activated_TAMRA TAMRA-PEG8-NHS Ester (Amine-Reactive) TAMRA_COOH->Activated_TAMRA Activation EDC_NHS + EDC / NHS Labeled_Peptide TAMRA-PEG8-Peptide (Stable Amide Bond) Activated_TAMRA->Labeled_Peptide Conjugation Peptide + Peptide-NH2

Caption: Chemical reaction scheme for this compound peptide conjugation.

References

Application Notes and Protocols for TAMRA-PEG8-COOH in Antibody Labeling for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAMRA-PEG8-COOH

5-Carboxytetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely used for labeling biomolecules. The this compound derivative incorporates a polyethylene glycol (PEG) spacer with eight repeating units and a terminal carboxylic acid group. This structure offers several advantages for antibody labeling in flow cytometry applications.[1][2]

The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting antibody conjugate and reduce non-specific binding during staining procedures.[1][2][3] The flexible nature of the PEG linker also minimizes steric hindrance, helping to preserve the antibody's binding affinity for its target antigen.

The terminal carboxylic acid (COOH) allows for covalent conjugation to primary amines (e.g., lysine residues) on antibodies. This is typically achieved by activating the carboxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry. TAMRA's spectral properties are well-suited for standard flow cytometers, making it a versatile choice for multicolor immunophenotyping and other flow cytometry-based assays.

Key Applications in Flow Cytometry

  • Immunophenotyping: Identification and quantification of cell subpopulations based on the expression of specific cell surface or intracellular markers using TAMRA-conjugated antibodies.

  • Receptor Occupancy and Binding Assays: Quantifying the binding of a TAMRA-labeled antibody to its cell surface receptor.

  • Cellular Uptake and Internalization Studies: Tracking the internalization of antibody-antigen complexes.

  • Analysis of Signaling Pathways: Investigating cellular signaling events by using TAMRA-labeled antibodies to probe specific components of a signaling cascade.

Data Presentation

Table 1: Spectral Properties of TAMRA

ParameterValue
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient ~90,000 M⁻¹cm⁻¹
Recommended Laser Line 561 nm (Yellow-Green)
Common Filter Set TRITC or Texas Red channel

Table 2: Recommended Antibody and Reagent Concentrations for Labeling

ComponentRecommended Concentration/Amount
Antibody Concentration 2-5 mg/mL for optimal labeling
This compound Stock 10 mg/mL in anhydrous DMSO
EDC Stock 100 mM in anhydrous DMSO or water (prepare fresh)
NHS Stock 100 mM in anhydrous DMSO or water (prepare fresh)
Molar Ratio (Dye:Antibody) Start with a 10-20 fold molar excess and optimize

Experimental Protocols

Part 1: Antibody Labeling with this compound

This protocol details the activation of the carboxylic acid on this compound to an NHS ester and its subsequent conjugation to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 or equivalent desalting column)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the labeling reaction.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.

  • Activation of this compound (NHS Ester Formation):

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

    • In a new microcentrifuge tube, combine this compound, a 1.2-fold molar excess of EDC, and a 1.5-fold molar excess of NHS.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, to generate the amine-reactive TAMRA-PEG8-NHS ester.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG8-NHS ester solution to the prepared antibody solution. A 10-20 fold molar excess of the dye to the antibody is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

    • The optimal DOL for antibodies is typically between 2 and 7.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.

G Workflow for Antibody Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Ab_Prep Antibody Preparation (Amine-free buffer, 2-5 mg/mL) Conjugation Conjugation (Add activated dye to Ab, 1-2h RT) Ab_Prep->Conjugation Dye_Prep This compound Activation (EDC/NHS, 1-2h RT) Dye_Prep->Conjugation Quenching Quenching (Add Tris buffer) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification DOL_Calc DOL Calculation (Spectrophotometry) Purification->DOL_Calc Storage Storage (4°C or -20°C, protected from light) DOL_Calc->Storage

Caption: Workflow for antibody labeling with this compound.

Part 2: Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining cells with a TAMRA-conjugated antibody for flow cytometry analysis. It covers both cell surface and intracellular staining.

Materials:

  • Cells of interest in a single-cell suspension

  • TAMRA-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

  • Fixation Buffer (for intracellular staining, e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (for intracellular staining, e.g., 0.1% Triton X-100 or saponin in PBS)

  • (Optional) Viability dye

  • (Optional) Fc block

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood).

    • Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet to a concentration of 1x10⁶ to 1x10⁷ cells/mL.

  • (Optional) Fc Receptor Blocking:

    • To prevent non-specific binding of the antibody, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.

  • Cell Surface Staining:

    • Add the predetermined optimal concentration of the TAMRA-conjugated antibody to the cells.

    • Incubate for 20-30 minutes at 2-8°C (on ice) in the dark.

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

    • If only performing surface staining, proceed to step 7.

  • Fixation (for intracellular staining):

    • After surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the TAMRA-conjugated antibody for the intracellular target.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Final Washes:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Resuspension and Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • If using a viability dye, add it according to the manufacturer's protocol.

    • Acquire data on a flow cytometer using the appropriate laser (e.g., 561 nm) and filter set for TAMRA.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a TAMRA-conjugated antibody. In this example, an antibody targeting a phosphorylated intracellular protein (p-Protein) is used to analyze a kinase signaling cascade.

G Kinase Signaling Pathway Analysis by Flow Cytometry cluster_cell Cell cluster_detection Flow Cytometry Detection Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Protein Protein Kinase2->Protein Phosphorylation pProtein p-Protein Protein->pProtein Response Cellular Response pProtein->Response Signal Transduction Ab_pProtein Anti-p-Protein Ab (TAMRA-conjugated) pProtein->Ab_pProtein Intracellular Staining

Caption: Detection of an intracellular phosphorylated protein using a TAMRA-conjugated antibody.

References

Utilizing Tamra-peg8-cooh as an Acceptor in FRET Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, varying as the inverse sixth power of the distance. This "spectroscopic ruler" makes FRET an invaluable tool for studying molecular interactions, conformational changes, and enzymatic activities in real-time.

This document provides detailed application notes and protocols for the use of 5-Carboxytetramethylrhodamine (TAMRA) conjugated to an 8-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid (Tamra-peg8-cooh) as a FRET acceptor. TAMRA is a bright and photostable fluorophore, making it an excellent FRET partner for a variety of donor fluorophores. The hydrophilic PEG8 linker enhances solubility, reduces non-specific binding, and provides a flexible spacer of a defined length, which can be crucial for optimizing the donor-acceptor distance for efficient FRET. The terminal carboxyl group allows for straightforward covalent conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides.

While specific photophysical data for the PEG8 variant of TAMRA-COOH is not extensively documented, the core spectral properties are determined by the TAMRA fluorophore itself. Therefore, data for TAMRA and its shorter PEG3-linked derivatives serve as a reliable proxy for experimental design. The longer PEG8 linker primarily offers increased hydrophilicity and a greater separation distance between the fluorophore and the labeled biomolecule, which can be advantageous in certain experimental setups to avoid steric hindrance.

Data Presentation: Quantitative Properties of this compound and Common FRET Donors

For successful FRET, the emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor. The following tables summarize the key spectral properties of TAMRA and a selection of its common donor partners.

Table 1: Spectroscopic Properties of this compound (as acceptor)

PropertyValueNotes
Excitation Maximum (λex)~555 nmCan vary slightly depending on the solvent and conjugation.
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε)~90,000 cm⁻¹M⁻¹Value for conjugated TAMRA.[1]
Quantum Yield (Φ)0.1 - 0.5Highly dependent on the local environment and conjugation partner.[1]
Reactive GroupCarboxylic Acid (-COOH)For conjugation to primary amines.

Table 2: Common Donor Fluorophores for TAMRA

Donor FluorophoreExcitation Max (λex)Emission Max (λem)Förster Distance (R₀) with TAMRA (Å)
Fluorescein (FAM)~495 nm~520 nm45 - 55
Cyanine3 (Cy3)~550 nm~570 nm50 - 60
Green Fluorescent Protein (GFP)~488 nm~509 nm45 - 55
Cyan Fluorescent Protein (CFP)~433 nm~475 nm40 - 50

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. These values are approximate and can be influenced by the local environment, linker length, and the relative orientation of the donor and acceptor dipoles.

Table 3: Fluorescence Lifetime of TAMRA Conjugates

ConjugateFluorescence Lifetime (τ) in ns
TAMRA-DNA conjugate1.9 - 2.7[1]
Free TAMRA~2.5

Experimental Protocols

Conjugation of this compound to Biomolecules

The carboxyl group of this compound can be covalently linked to primary amines (e.g., lysine residues or the N-terminus of proteins/peptides) using standard carbodiimide chemistry.

Materials:

  • This compound

  • Biomolecule with primary amines (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or an appropriate aqueous buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Protocol:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF (or aqueous buffer for sulfo-NHS). A typical molar ratio is 1:1.5:1.5 (TAMRA:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes in the dark to form the NHS ester.

  • Conjugation to the Biomolecule:

    • Dissolve the biomolecule in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).

    • Add the activated this compound solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated dye and other reaction components by size-exclusion chromatography or reverse-phase HPLC.

    • Monitor the separation by absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.

FRET-Based Protease Cleavage Assay

This assay measures protease activity by monitoring the cleavage of a peptide substrate dually labeled with a FRET donor and this compound as the acceptor. In the intact substrate, FRET is high. Upon cleavage, the donor and acceptor are separated, leading to a decrease in FRET.

Materials:

  • FRET peptide substrate (labeled with a suitable donor and this compound)

  • Protease of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Protease inhibitor (for control experiments)

  • 96-well or 384-well microplate (black, clear bottom)

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in DMSO and dilute to the desired final concentration in assay buffer. The optimal concentration is typically around the Kₘ of the enzyme.

    • Prepare a stock solution of the protease in assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • For inhibitor studies, add the desired concentration of the inhibitor. Add an equivalent volume of solvent to control wells.

    • Add 25 µL of the diluted FRET peptide substrate to all wells.

    • Initiate the reaction by adding 25 µL of the diluted protease solution. For negative controls, add assay buffer without the enzyme.[2]

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the fluorescence intensity of the donor and/or acceptor over time at appropriate excitation and emission wavelengths.

    • For a cleavage event, the donor fluorescence will increase, and the acceptor's sensitized emission will decrease.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence change versus time curve.

    • Plot the initial rates against substrate or inhibitor concentration to determine kinetic parameters.

FRET-Based Protein-Protein Interaction Assay

This assay monitors the association and dissociation of two interacting proteins, one labeled with a donor fluorophore and the other with this compound.

Materials:

  • Donor-labeled protein

  • This compound-labeled protein

  • Interaction buffer (optimized for the specific protein interaction)

  • 96-well or 384-well microplate

  • Fluorescence plate reader or microscope

Protocol:

  • Reagent Preparation:

    • Purify and quantify the donor- and acceptor-labeled proteins.

    • Prepare serial dilutions of the unlabeled "competitor" protein for displacement assays if needed.

  • Assay Setup:

    • In the microplate wells, add a fixed concentration of the donor-labeled protein.

    • Add varying concentrations of the this compound-labeled protein.

    • For competition assays, add a fixed concentration of both labeled proteins and varying concentrations of the unlabeled competitor.

    • Incubate the plate at the desired temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence of the donor and acceptor channels.

    • Excite at the donor's excitation wavelength and measure emission at both the donor's and acceptor's emission wavelengths.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the FRET ratio as a function of the concentration of the titrated protein to determine the dissociation constant (Kd).

    • Alternatively, use acceptor photobleaching or fluorescence lifetime imaging (FLIM) for more quantitative FRET efficiency measurements.[3]

Visualizations

Signaling Pathway and Workflow Diagrams

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor (TAMRA) D_ground D D_excited D* D_excited->D_ground Donor_Emission Donor Emission FRET FRET (Non-radiative) D_excited->FRET A_ground A A_excited A* A_excited->A_ground Acceptor_Emission Acceptor Emission Excitation Excitation Light Excitation->D_ground hv_ex FRET->A_excited

Caption: General mechanism of Förster Resonance Energy Transfer (FRET).

Protease_Assay_Workflow start Start prepare_reagents Prepare FRET Substrate and Protease Solution start->prepare_reagents setup_assay Set up Assay in Microplate (Substrate, Buffer, Inhibitor) prepare_reagents->setup_assay initiate_reaction Initiate Reaction with Protease setup_assay->initiate_reaction measure_fluorescence Measure Donor and Acceptor Fluorescence Over Time initiate_reaction->measure_fluorescence analyze_data Analyze Data (Calculate Initial Rates) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a FRET-based protease activity assay.

Kinase_Signaling_Pathway cluster_fret FRET Assay for Kinase Activity Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Target_Protein Target Protein Kinase_Cascade->Target_Protein Phosphorylation FRET_Substrate FRET Peptide Substrate (Donor-Linker-Acceptor) Kinase_Cascade->FRET_Substrate Phosphorylation Phosphorylated_Target Phosphorylated Target Protein Cellular_Response Cellular Response Phosphorylated_Target->Cellular_Response Phosphorylated_Substrate Phosphorylated Substrate (Conformational Change) FRET_Substrate->Phosphorylated_Substrate Change in FRET

Caption: Monitoring a kinase signaling pathway using a FRET-based assay.

References

Application Notes and Protocols for Cell Surface Protein Labeling with TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of cell surface proteins is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in their native cellular environment. This is crucial for understanding protein localization, trafficking, and their roles in complex signaling pathways. Among the various fluorophores available, Tetramethylrhodamine (TAMRA) is a bright and photostable orange-red fluorescent dye widely used for bioconjugation.

This document provides a detailed protocol for the labeling of cell surface proteins on live cells using TAMRA-PEG8-COOH. This reagent consists of the TAMRA fluorophore linked to a carboxylic acid via an 8-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances water solubility and minimizes steric hindrance, thereby preserving the biological activity of the labeled protein. The terminal carboxylic acid requires activation to an amine-reactive N-hydroxysuccinimide (NHS) ester to covalently link to primary amines (e.g., lysine residues) on cell surface proteins.

Principle of the Reaction

The labeling strategy is a two-step process. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable TAMRA-PEG8-NHS ester. In the second step, this activated NHS ester is added to a suspension of live cells. The NHS ester reacts with primary amine groups on the extracellular domains of cell surface proteins, forming stable amide bonds. This reaction is most efficient at a slightly alkaline pH (8.0-8.5). Since the NHS ester is not cell-permeable, this method ensures specific labeling of proteins on the outer cell membrane.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and typical parameters for cell surface protein labeling experiments.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Molecular Formula C₄₃H₅₅N₃O₁₃
Molecular Weight 822.9 g/mol
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹
Reactive Group Carboxylic Acid (-COOH)
Target Functional Group Primary Amines (-NH₂)

Table 2: Typical Experimental Parameters for Cell Surface Protein Labeling

ParameterRecommended RangeNotes
Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mLOptimize for your specific cell type.
This compound Concentration (post-activation) 10 - 100 µMStart with a lower concentration and titrate up to find the optimal signal-to-noise ratio.
Incubation Time 15 - 30 minutesLonger incubation times may lead to internalization of the dye.
Incubation Temperature 4°C or Room TemperatureIncubation at 4°C minimizes endocytosis of labeled proteins.
Labeling Buffer pH 8.0 - 8.5Crucial for efficient reaction of the NHS ester with primary amines.
Degree of Labeling (DOL) 1 - 5Varies depending on the abundance of cell surface proteins and labeling conditions.
Cell Viability > 95%Should be assessed post-labeling to ensure the protocol is not cytotoxic.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the in-situ activation of the carboxylic acid group on this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before labeling, prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • In a microcentrifuge tube, combine this compound, EDC, and NHS. A typical molar ratio is 1:1.5:1.2 (this compound : EDC : NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • The resulting activated TAMRA-PEG8-NHS ester is sensitive to hydrolysis and should be used immediately for cell labeling.

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol outlines the procedure for labeling cell surface proteins on a suspension of live cells with the activated TAMRA-PEG8-NHS ester.

Materials:

  • Suspension of live cells (1 x 10⁶ to 1 x 10⁷ cells/mL)

  • Labeling Buffer (e.g., amine-free PBS or HBSS, pH 8.0-8.5)

  • Activated TAMRA-PEG8-NHS ester solution (from Protocol 1)

  • Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

  • Ice-cold PBS for washing

  • Microcentrifuge

Procedure:

  • Harvest cells and wash them twice with ice-cold, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in Labeling Buffer to the desired cell density.

  • Add the freshly prepared activated TAMRA-PEG8-NHS ester solution to the cell suspension. The final concentration of the dye should be in the range of 10-100 µM.

  • Incubate the cells for 15-30 minutes at 4°C or room temperature, protected from light, with gentle agitation.

  • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 10 minutes.

  • Pellet the cells by centrifugation (300 x g for 5 minutes).

  • Wash the cells three times with ice-cold PBS to remove any unreacted dye.

  • The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell-based assays.

Protocol 3: Assessment of Cell Viability

It is crucial to assess cell viability after the labeling procedure to ensure that the observed effects are not due to cytotoxicity.

Materials:

  • Labeled and unlabeled (control) cells

  • Cell viability assay kit (e.g., Trypan Blue, Propidium Iodide, or a commercial kit based on metabolic activity)

  • Hemocytometer or flow cytometer

Procedure:

  • Take an aliquot of both the labeled and unlabeled cell suspensions.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • For Trypan Blue exclusion, mix a small volume of cell suspension with an equal volume of Trypan Blue solution and count the number of live (unstained) and dead (blue) cells using a hemocytometer.

  • For fluorescence-based assays, follow the kit protocol and analyze the samples using a flow cytometer or fluorescence microscope.

  • Calculate the percentage of viable cells. A viability of >95% is generally considered acceptable.

Visualizations

Experimental Workflow

G cluster_0 Dye Activation cluster_1 Cell Labeling cluster_2 Post-Labeling Steps TAMRA_COOH This compound Activated_Dye Activated TAMRA-PEG8-NHS Ester TAMRA_COOH->Activated_Dye 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Labeled_Cells Labeled Cells Activated_Dye->Labeled_Cells Cells Live Cell Suspension Cells->Labeled_Cells 15-30 min, 4°C Quench Quench Reaction Labeled_Cells->Quench Wash Wash Cells Quench->Wash Analysis Downstream Analysis (Microscopy, Flow Cytometry) Wash->Analysis

Caption: Workflow for cell surface protein labeling with this compound.

Generic Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., Growth Factor) Receptor Cell Surface Receptor (Labeled with TAMRA) Ligand->Receptor Binding & Activation Adaptor Adaptor Proteins Receptor->Adaptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Adaptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response Gene Expression

Covalent Labeling of Nanoparticles with TAMRA-PEG8-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of nanoparticles with fluorescent dyes is a cornerstone technique for visualizing and tracking their behavior in biological systems. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore that, when combined with a polyethylene glycol (PEG) linker and a carboxylic acid (COOH) functional group, becomes a versatile tool for nanoparticle conjugation.[1][2] This TAMRA-PEG8-COOH conjugate allows for the stable attachment of the fluorescent dye to amine-functionalized nanoparticles, enabling a wide range of applications in drug delivery, cellular uptake studies, and in vivo imaging.[1][2]

The PEG linker enhances the water solubility of the labeled nanoparticle and minimizes steric hindrance, which helps to preserve the nanoparticle's biological activity.[1] The terminal carboxylic acid group provides a reactive handle for covalent bond formation with primary amines on the nanoparticle surface through a stable amide bond. This document provides detailed application notes and experimental protocols for the covalent labeling of nanoparticles with this compound.

Principle of Reaction

The covalent conjugation of this compound to amine-functionalized nanoparticles is most commonly achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group on this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with primary amines (-NH2) on the surface of the nanoparticle to form a stable covalent amide bond, linking the TAMRA-PEG8 moiety to the nanoparticle.

Data Presentation

Spectroscopic Properties of TAMRA
PropertyValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε) at ~555 nm~90,000 M⁻¹cm⁻¹
Correction Factor (CF = A₂₈₀ of dye / A_max of dye)~0.3
Recommended Starting Molar Ratios for Labeling Reaction
ReagentMolar Excess (relative to Nanoparticles)
This compound10 - 20 fold
EDC40 - 100 fold
NHS100 - 250 fold

Note: These ratios are starting points and should be optimized for the specific nanoparticle system being used.

Experimental Protocols

Protocol 1: Covalent Labeling of Amine-Functionalized Nanoparticles

This protocol describes the general procedure for conjugating this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification system (dialysis cassettes or size-exclusion chromatography column)

  • Light-protective tubes

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-functionalized nanoparticles in the Reaction Buffer at a desired concentration.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

  • Activation of this compound:

    • In a light-protected microcentrifuge tube, mix the this compound stock solution with Activation Buffer.

    • Add the EDC stock solution to the this compound solution to achieve the desired molar excess.

    • Immediately add the NHS stock solution to the mixture.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of Labeled Nanoparticles:

    • Purify the labeled nanoparticles from unreacted dye and coupling reagents using either dialysis against PBS or size-exclusion chromatography.

    • For dialysis, use a membrane with a molecular weight cut-off (MWCO) appropriate for the size of the nanoparticles.

    • For size-exclusion chromatography, select a resin with a fractionation range suitable for separating the nanoparticles from the small molecule reactants.

  • Characterization and Storage:

    • Confirm successful labeling by measuring the absorbance and fluorescence of the purified nanoparticles.

    • Quantify the degree of labeling (see Protocol 2).

    • Store the labeled nanoparticles in a suitable buffer at 4°C, protected from light.

Protocol 2: Quantification of the Degree of Labeling (DOL)

This protocol outlines how to determine the average number of TAMRA molecules conjugated to each nanoparticle using UV-Vis spectroscopy.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified TAMRA-labeled nanoparticle solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

  • Calculate the Concentration of TAMRA:

    • Use the Beer-Lambert law to calculate the molar concentration of the dye: [TAMRA] (M) = A_max / ε_TAMRA where ε_TAMRA is the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹).

  • Calculate the Concentration of the Nanoparticle:

    • First, correct the absorbance at 280 nm for the contribution of the TAMRA dye: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) where CF is the correction factor for TAMRA at 280 nm (~0.3).

    • Then, calculate the molar concentration of the nanoparticle using its specific molar extinction coefficient at 280 nm (ε_NP): [Nanoparticle] (M) = Corrected A₂₈₀ / ε_NP

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the molar ratio of the dye to the nanoparticle: DOL = [TAMRA] / [Nanoparticle]

Protocol 3: Cellular Uptake Assay using Flow Cytometry

This protocol provides a method to quantify the uptake of TAMRA-labeled nanoparticles by cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TAMRA-labeled nanoparticles

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment with Labeled Nanoparticles:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh culture medium containing the desired concentration of TAMRA-labeled nanoparticles to the cells.

    • Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting and Staining:

    • Wash the cells twice with ice-cold PBS to remove any non-internalized nanoparticles.

    • Harvest the cells using Trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for TAMRA excitation (e.g., a yellow-green laser at ~561 nm).

    • Measure the fluorescence intensity of the TAMRA signal in the cell population to quantify nanoparticle uptake.

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization TAMRA_COOH This compound Activated_TAMRA TAMRA-PEG8-NHS Ester TAMRA_COOH->Activated_TAMRA + EDC, NHS EDC EDC NHS NHS Labeled_NP TAMRA-Labeled Nanoparticle Activated_TAMRA->Labeled_NP + Amine-NP Amine_NP Amine-Functionalized Nanoparticle Purification Dialysis or Size-Exclusion Chromatography Labeled_NP->Purification Characterization UV-Vis Spectroscopy & Fluorescence Measurement Purification->Characterization

Caption: Experimental workflow for covalent labeling of nanoparticles.

G cluster_reagents Reactants cluster_activation Activation Step cluster_product Product TAMRA This compound COOH NP Amine-Functionalized Nanoparticle NH2 EDC_NHS EDC / NHS TAMRA:c->EDC_NHS Labeled_NP TAMRA-Labeled Nanoparticle CO-NH NP:n->Labeled_NP:bond EDC_NHS->Labeled_NP:bond

Caption: EDC/NHS reaction pathway for amine conjugation.

References

Application Notes and Protocols for TAMRA-PEG8-COOH Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent conjugation of TAMRA-PEG8-COOH to primary amine-containing molecules utilizing the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This methodology is fundamental for the fluorescent labeling of a variety of biomolecules, including proteins, peptides, antibodies, and amine-modified oligonucleotides, facilitating a broad spectrum of applications in biological research and drug development.[1][2][3]

Principle of EDC/NHS Conjugation Chemistry

EDC, in combination with NHS, enables the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). This "zero-length" crosslinking reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond.[4][5] The reaction is a two-step process:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to create a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: NHS is introduced to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable ester is then capable of reacting efficiently with a primary amine to form a stable amide linkage.

EDC_NHS_Reaction TAMRA_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) TAMRA_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Activation TAMRA_NHS TAMRA-PEG8-NHS Ester (amine-reactive) O_Acylisourea->TAMRA_NHS + Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct NHS NHS NHS->TAMRA_NHS Stabilization Conjugate TAMRA-PEG8-Molecule Conjugate (Stable Amide Bond) TAMRA_NHS->Conjugate + Amine_Molecule R-NH₂ (Protein, Peptide, etc.) Amine_Molecule->Conjugate NHS_Released NHS Conjugate->NHS_Released

EDC/NHS reaction mechanism for this compound conjugation.

Experimental Protocols

This section details the protocols for conjugating this compound to proteins/peptides and amine-modified oligonucleotides.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide, amine-modified oligonucleotide)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Sodium Phosphate buffer, 150 mM NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Protocol for Labeling Proteins and Peptides
  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • Dissolve the amine-containing protein or peptide in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein/Peptide:

    • Add the activated this compound solution to the protein/peptide solution. A starting molar ratio of 1 to 1.5 of activated dye to the amine-molecule is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

    • Purify the conjugate using a desalting or size-exclusion chromatography column to remove unreacted dye and byproducts.

Protocol for Labeling Amine-Modified Oligonucleotides
  • Reagent Preparation:

    • Follow the same reagent preparation steps as for protein labeling.

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer.

  • Activation of this compound:

    • Follow the same activation procedure as described for protein labeling.

  • Conjugation to Oligonucleotide:

    • Add the activated this compound to the oligonucleotide solution. A 5-20 fold molar excess of the activated dye may be necessary for efficient labeling.

    • Incubate the reaction in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • The labeled oligonucleotide can be purified by ethanol precipitation. Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the oligonucleotide. Alternatively, purification can be performed using HPLC.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the EDC/NHS conjugation of this compound. Optimal conditions may vary depending on the specific biomolecule being labeled.

ParameterRecommended RangeNotes
pH for Activation 4.5 - 7.2 (Optimal: 5.0 - 6.0)The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment.
pH for Conjugation 7.0 - 8.5 (Optimal: 7.2 - 7.5)The reaction of the NHS ester with primary amines is most efficient at a neutral to slightly alkaline pH.
Molar Ratio (EDC:COOH) 5-10 fold excessA significant molar excess of EDC is used to drive the activation reaction.
Molar Ratio (NHS:COOH) 2-5 fold excessNHS is used in excess to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester.
Molar Ratio (Dye:Molecule) 1:1 to 20:1The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. Empirical optimization is often necessary.
Reaction Time 1 - 4 hours at RT or overnight at 4°CLonger reaction times can increase labeling efficiency but may also lead to hydrolysis of the NHS ester.
Temperature Room Temperature or 4°CLower temperatures can be used to minimize degradation of sensitive biomolecules.

Experimental Workflow and Applications

The successful conjugation of this compound enables a wide array of downstream applications. The general workflow involves conjugation, purification, and application in various assays.

experimental_workflow start Start: Amine-containing Molecule & this compound conjugation EDC/NHS Conjugation start->conjugation purification Purification (e.g., Desalting Column) conjugation->purification characterization Characterization (UV-Vis, Fluorescence) purification->characterization application Downstream Applications characterization->application microscopy Fluorescence Microscopy application->microscopy fret FRET Assays application->fret drug_delivery Drug Delivery Tracking application->drug_delivery flow_ flow_ application->flow_ flow_cytometry Flow Cytometry cytometry cytometry

General experimental workflow for this compound conjugation and its applications.

TAMRA-labeled biomolecules are instrumental in a variety of research areas:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins or nanoparticles within cells.

  • Flow Cytometry: Quantify cell populations based on the binding of a fluorescently labeled antibody or ligand.

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor dye in FRET-based assays to study molecular interactions.

  • Drug Delivery Systems: Track the biodistribution and cellular uptake of drug delivery vehicles.

The polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the conjugate and reduces steric hindrance, which can help preserve the biological activity of the labeled molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC/NHS (hydrolyzed) - Presence of primary amines in buffers - Low concentration of the target molecule - Inefficient pH- Prepare fresh EDC and NHS solutions immediately before use. - Use amine-free buffers (e.g., PBS, MES). - Concentrate the protein to >2 mg/mL. - Ensure optimal pH for activation and conjugation steps.
Protein Precipitation - High degree of labeling can increase hydrophobicity - Unsuitable buffer conditions- Reduce the molar ratio of dye to protein. - Optimize buffer composition and pH.
High Background Signal - Incomplete removal of unconjugated dye- Ensure thorough purification of the conjugate. Repeat the purification step if necessary.

References

Application Notes: The Use of Tamra-peg8-cooh in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamra-peg8-cooh is a high-performance fluorescent labeling reagent designed for the covalent modification of biomolecules. It features three key components:

  • TAMRA (Carboxytetramethylrhodamine): A bright, photostable orange-red fluorophore widely used in fluorescence microscopy and FRET applications.[1][2]

  • PEG8 (Polyethylene Glycol, 8 units): A hydrophilic, flexible spacer arm. The PEG linker enhances the water solubility of the conjugate, reduces the risk of aggregation, and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving the molecule's biological activity.

  • COOH (Carboxylic Acid): A terminal carboxyl group that serves as a reactive handle. Following activation, it can be covalently coupled to primary amine groups (-NH₂) present on proteins, antibodies, peptides, or amino-modified oligonucleotides.[3]

This combination makes this compound an ideal tool for creating custom fluorescent probes for a variety of applications, including immunofluorescence, live-cell imaging, and flow cytometry.

Data Presentation

Photophysical and Chemical Properties of TAMRA

The quantitative properties of the TAMRA fluorophore are essential for designing fluorescence experiments, including the selection of appropriate laser lines and filter sets.

PropertyValue
Excitation Maximum (λex) ~552 - 556 nm[1][4]
Emission Maximum (λem) ~578 - 580 nm
Molar Extinction Coefficient (ε) ~84,000 - 95,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.1
Reactive Group Carboxylic Acid (-COOH)
Reactivity Target Primary Amines (-NH₂) (after activation)
Common Solvents DMSO, DMF

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to a Protein/Antibody

The carboxylic acid group on this compound must first be activated to a reactive ester using EDC and NHS chemistry to enable conjugation to primary amines on a target protein.

Materials:

  • Protein or antibody to be labeled (in an amine-free buffer like PBS or MES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 1X PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 5-fold molar excess of both EDC and NHS.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Protein Preparation:

    • Dissolve the protein/antibody in Coupling Buffer at a concentration of 2-5 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A typical starting molar ratio is 10-20 moles of dye per mole of protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add Quenching Buffer (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with 1X PBS.

    • Collect the first colored fraction, which contains the TAMRA-labeled protein.

  • Characterization (Optional):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

Protocol 2: Indirect Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a TAMRA-conjugated secondary antibody to visualize a target protein.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS

  • Primary Antibody (specific to the target protein)

  • TAMRA-conjugated Secondary Antibody (against the host species of the primary antibody)

  • Antifade Mounting Medium (with or without DAPI for nuclear counterstaining)

  • Fluorescence Microscope with appropriate filter sets for TAMRA (e.g., TRITC/Rhodamine channel)

Procedure:

  • Cell Culture and Fixation:

    • Wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the TAMRA-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip to prevent drying.

    • Image the slides using a fluorescence microscope equipped with filters appropriate for TAMRA (red channel) and DAPI (blue channel, if used).

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Tamra This compound Activated_Tamra Amine-Reactive Tamra-NHS Ester Tamra->Activated_Tamra Activate (15 min) Reagents EDC + NHS Reagents->Activated_Tamra Conjugate TAMRA-Labeled Protein Activated_Tamra->Conjugate Protein Target Protein (with -NH2 groups) Protein->Conjugate Couple (2h - O/N) Purify Desalting Column Conjugate->Purify Final_Product Purified Conjugate Purify->Final_Product Free_Dye Excess Free Dye Purify->Free_Dye

Caption: Workflow for conjugating this compound to a target protein.

G A 1. Fix & Permeabilize Cells on Coverslip B 2. Block Nonspecific Sites (BSA or Serum) A->B C 3. Incubate with Primary Antibody (targets protein of interest) B->C D 4. Wash (3x with PBS) C->D E 5. Incubate with TAMRA-conjugated Secondary Antibody D->E F 6. Wash (3x with PBS, protected from light) E->F G 7. Mount Coverslip (Antifade Medium) F->G H 8. Image with Fluorescence Microscope (Red Channel) G->H

Caption: Workflow for indirect immunofluorescence staining.

G cluster_cell Live Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Microscope Fluorescence Microscope (Time-Lapse Imaging) Endosome->Microscope Track Internalization Ligand TAMRA-Labeled Ligand Ligand->Receptor Binding

Caption: Conceptual pathway for tracking receptor internalization.

References

Revolutionizing Cellular Insights: Tamra-peg8-cooh in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Application of Tamra-peg8-cooh in Advanced Single-Molecule Imaging Techniques.

This compound, a fluorescent dye featuring a tetramethylrhodamine (TAMRA) core linked to a carboxyl group via an 8-unit polyethylene glycol (PEG) spacer, has emerged as a powerful tool for elucidating complex biological processes at the single-molecule level. Its bright, photostable fluorescence and the hydrophilic PEG linker make it particularly well-suited for high-resolution imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and single-molecule tracking (SMT). These methods provide unprecedented insights into molecular interactions, conformational dynamics, and the real-time behavior of individual biomolecules, crucial for advancing our understanding of cellular function and for the development of novel therapeutics.

Core Properties of this compound

The unique characteristics of this compound make it an excellent candidate for single-molecule studies. The TAMRA fluorophore exhibits robust photophysical properties, while the PEG spacer enhances solubility and minimizes non-specific interactions, a critical consideration in sensitive single-molecule experiments.

PropertyValueSource(s)
Excitation Maximum (λex) ~555 nm[1]
Emission Maximum (λem) ~580 nm[1]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) 0.3–0.5[1]
Reactive Group Carboxylic Acid (-COOH)
Target Functional Group Primary Amines (-NH₂)

Applications in Single-Molecule Imaging

This compound is instrumental in two key single-molecule techniques:

  • Single-Molecule FRET (smFRET): This technique measures the efficiency of energy transfer between a donor and an acceptor fluorophore to determine distances on the nanometer scale.[2] this compound serves as an excellent acceptor for commonly used donor dyes like fluorescein (FAM) or cyanine dyes (e.g., Cy3), allowing for the study of dynamic processes such as protein and RNA folding, and receptor-ligand interactions.

  • Single-Molecule Tracking (SMT): SMT allows for the direct observation of the movement of individual molecules in real-time. By labeling a protein or other biomolecule with this compound, researchers can track its diffusion and interactions within complex biological environments, such as the cell membrane.

Experimental Protocols

Detailed methodologies for labeling and imaging are crucial for successful single-molecule experiments.

Bioconjugation of this compound to a Target Protein

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein of interest using carbodiimide chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS) or similar at pH 7.2-8.0

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS in reaction buffer or water immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in a molar ratio of approximately 1:1.5:1.5.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Protein Conjugation:

    • Add the activated Tamra-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein, which will be visibly colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Tamra This compound Activated_Tamra Tamra-peg8-NHS Ester Tamra->Activated_Tamra 15-30 min Room Temp EDC_NHS EDC + NHS EDC_NHS->Activated_Tamra Protein Target Protein (-NH2) Labeled_Protein Labeled Protein Protein->Labeled_Protein 1-2 hours Room Temp Purification Size-Exclusion Chromatography Purified_Protein Purified Labeled Protein Purification->Purified_Protein

Bioconjugation workflow for labeling a target protein with this compound.
Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol provides a general framework for imaging surface-immobilized, this compound labeled molecules.

Materials:

  • Purified, this compound labeled biomolecule

  • Microscope coverslips and slides

  • Immobilization reagents (e.g., biotin-PEG, streptavidin)

  • TIRF microscope with appropriate laser lines (e.g., 532 nm or 561 nm) and emission filters

  • EMCCD or sCMOS camera

  • Imaging buffer with an oxygen scavenging system to reduce photobleaching

Procedure:

  • Surface Preparation:

    • Clean microscope coverslips thoroughly.

    • Functionalize the coverslip surface for specific immobilization of the labeled biomolecule (e.g., with biotin-PEG for binding to streptavidin-coated surfaces).

  • Sample Immobilization:

    • Incubate the functionalized coverslip with a dilute solution of the labeled biomolecule to achieve a density suitable for single-molecule imaging.

    • Wash away unbound molecules.

  • Imaging:

    • Mount the coverslip on the TIRF microscope.

    • Illuminate the sample with the appropriate laser, ensuring the critical angle for total internal reflection is achieved to generate the evanescent wave.

    • Acquire a time-series of images using the camera, with an exposure time optimized to capture the dynamics of interest while minimizing photobleaching.

  • Data Analysis:

    • For smFRET: Localize individual donor and acceptor fluorophores, calculate their intensities over time, and determine the FRET efficiency.

    • For SMT: Localize individual molecules in each frame and track their positions over time to generate trajectories. From these trajectories, diffusion coefficients and modes of motion can be determined.

G cluster_setup TIRF Microscopy Setup cluster_analysis Data Analysis Laser Excitation Laser (~561 nm) Objective High NA Objective Laser->Objective Sample Immobilized Labeled Molecules on Coverslip Objective->Sample Evanescent Wave Camera EMCCD/sCMOS Camera Objective->Camera Sample->Objective Fluorescence Emission Raw_Data Image Time-Series Camera->Raw_Data Localization Single-Molecule Localization Raw_Data->Localization smFRET smFRET Analysis (Intensity vs. Time -> FRET Efficiency) Localization->smFRET SMT SMT Analysis (Position vs. Time -> Trajectories) Localization->SMT Dynamics Molecular Dynamics (Conformational Changes, Diffusion) smFRET->Dynamics SMT->Dynamics

References

Application Notes and Protocols for Site-Specific Labeling of Biomolecules with TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific labeling of biomolecules with fluorescent dyes is a powerful technique for studying their structure, function, and interactions in complex biological systems. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore widely used for such applications.[1][2] TAMRA-PEG8-COOH is a derivative of TAMRA that incorporates an eight-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. The PEG linker enhances the hydrophilicity of the dye and provides a flexible spacer to minimize steric hindrance between the dye and the labeled biomolecule, thereby preserving its biological activity.[3] The terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules, such as the N-terminus or the side chain of lysine residues in proteins, after activation.[1][3]

This document provides detailed protocols for the site-specific labeling of proteins with this compound, purification of the conjugate, and characterization of the labeled biomolecule.

Properties of this compound

This compound is a versatile labeling reagent with favorable spectroscopic properties for fluorescence-based assays.

PropertyValueReference(s)
Molecular Formula C₃₄H₃₉N₃O₉ (for TAMRA-PEG3-COOH)
Appearance Dark red to brown solid
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient ~90,000 M⁻¹cm⁻¹
Quantum Yield 0.3–0.5
Reactive Group Carboxylic Acid (-COOH)
Reactive Toward Primary Amines (-NH₂) (after activation)

Experimental Protocols

The carboxylic acid group of this compound must be activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.

  • In a microcentrifuge tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and NHS.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

This protocol describes the labeling of a protein with the NHS-activated TAMRA-PEG8 dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Activated this compound solution

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

Procedure:

  • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

  • Mix the reaction gently by inversion or slow vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

Purification is crucial to remove unconjugated dye and reaction byproducts. Gel filtration chromatography is a common and effective method.

Materials:

  • Gel filtration column (e.g., Sephadex G-25)

  • Equilibration Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the gel filtration column with the Equilibration Buffer.

  • Apply the quenched labeling reaction mixture to the top of the column.

  • Elute the labeled protein with the Equilibration Buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained longer.

  • Collect fractions and monitor the elution by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).

  • Pool the fractions that contain the purified TAMRA-labeled protein.

Characterization of Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~555 nm (A₅₅₅).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye Concentration (M)] = A₅₅₅ / (ε_dye × path length)

    • Where ε_dye is the molar extinction coefficient of TAMRA (~90,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • [Protein Concentration (M)] = (A₂₈₀ - (A₅₅₅ × CF)) / (ε_protein × path length)

    • Where ε_protein is the molar extinction coefficient of the protein and CF is the correction factor (A₂₈₀ of the dye / A₅₅₅ of the dye).

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye Concentration] / [Protein Concentration]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_activation Step 1: Dye Activation cluster_labeling Step 2: Protein Labeling cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis TAMRA_COOH This compound Activated_TAMRA Activated TAMRA-PEG8-NHS TAMRA_COOH->Activated_TAMRA Activation (15-30 min, RT) EDC_NHS EDC + NHS EDC_NHS->Activated_TAMRA Labeled_Protein Labeled Protein Mixture Activated_TAMRA->Labeled_Protein Conjugation (1-2 hr, RT) Protein Target Protein (in amine-free buffer) Protein->Labeled_Protein Purified_Protein Purified Labeled Protein Labeled_Protein->Purified_Protein Gel Filtration Free_Dye Unconjugated Dye Labeled_Protein->Free_Dye Separation Analysis Spectrophotometry (DOL Calculation) Purified_Protein->Analysis

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway cluster_cell Cellular Environment Ligand TAMRA-Labeled Ligand Receptor Membrane Receptor Ligand->Receptor Binding & FRET Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

Caption: A generic signaling pathway that can be studied using a TAMRA-labeled ligand.

Applications

TAMRA-labeled biomolecules are valuable tools in various research and diagnostic applications.

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor dye when paired with a suitable donor like fluorescein (FAM), enabling the study of protein-protein interactions and conformational changes.

  • Live-Cell Imaging and Fluorescence Microscopy: The bright and stable fluorescence of TAMRA allows for the visualization and tracking of labeled proteins within living cells, providing insights into their localization and dynamics.

  • Flow Cytometry: Labeled antibodies or ligands can be used to identify and quantify specific cell populations based on the expression of target antigens.

  • Diagnostic Assays: The strong signal from TAMRA is beneficial for developing sensitive diagnostic probes and assays.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient activation of -COOH group.Ensure EDC/NHS are fresh and used immediately after dissolution. Optimize activation time.
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS or bicarbonate buffer for the labeling reaction.
pH of the reaction is too low.The reaction of NHS esters with amines is most efficient at a slightly alkaline pH (8.0-9.0).
Protein Precipitation Hydrophobicity of the dye.The PEG spacer in this compound is designed to mitigate this, but if precipitation occurs, consider reducing the dye-to-protein ratio.
High Background Signal Incomplete removal of unconjugated dye.Ensure thorough purification, for example, by using a longer gel filtration column or performing a second purification step like dialysis.

References

Troubleshooting & Optimization

How to prevent precipitation of Tamra-labeled peptides.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAMRA-labeled peptides. Our aim is to help you overcome common challenges, particularly the prevention of peptide precipitation, to ensure the success of your experiments.

Troubleshooting Guide: Preventing Precipitation of TAMRA-Labeled Peptides

Precipitation of TAMRA-labeled peptides is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this problem.

Issue: My TAMRA-labeled peptide is precipitating out of solution.

The primary cause of precipitation is often the hydrophobic nature of the TAMRA dye itself, which can decrease the overall solubility of the peptide to which it is conjugated.[1][2] Other contributing factors include the intrinsic properties of the peptide sequence, a high degree of labeling, and suboptimal buffer conditions.[1]

Troubleshooting Steps:

  • Review the Peptide Sequence:

    • Hydrophobicity: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) are more prone to aggregation and precipitation.[3]

    • Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[1]

  • Optimize the Solubilization Protocol:

    • Initial Solvent: For hydrophobic peptides, begin by dissolving the lyophilized peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile before the dropwise addition of the aqueous buffer.

    • pH Adjustment:

      • For basic peptides (net positive charge), use a slightly acidic solvent (e.g., 10% acetic acid or 0.1% TFA).

      • For acidic peptides (net negative charge), a slightly basic solvent (e.g., 1% ammonium hydroxide or 10% ammonium bicarbonate) may improve solubility.

    • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Adjust Buffer Conditions:

    • pH: Maintain a buffer pH that is at least one to two units away from the peptide's pI to increase its net charge and promote solubility. For fluorescence stability of TAMRA, neutral to slightly acidic conditions (pH < 8.0) are recommended.

    • Additives: In some cases, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100) can help to prevent aggregation.

  • Control the Degree of Labeling (DOL):

    • Excessive labeling with the hydrophobic TAMRA dye can significantly increase the peptide's propensity to aggregate. Aim for a low labeling stoichiometry, ideally 1:1, to minimize this effect.

  • Proper Storage and Handling:

    • Storage: Store lyophilized peptides at -20°C or -80°C for long-term stability. Once in solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.

    • Handling: Before opening, allow the vial of the lyophilized peptide to warm to room temperature to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of TAMRA-labeled peptide precipitation?

A1: The precipitation of TAMRA-labeled peptides is primarily driven by the hydrophobicity of the TAMRA dye, which reduces the peptide's solubility. Other significant factors include the intrinsic hydrophobicity of the peptide sequence, a high degree of labeling, and inappropriate buffer conditions such as a pH close to the peptide's isoelectric point (pI).

Q2: How can I improve the solubility of my hydrophobic TAMRA-labeled peptide?

A2: For hydrophobic peptides, a common strategy is to first dissolve the peptide in a small volume of an organic solvent like DMSO, DMF, or acetonitrile. Following initial dissolution, the desired aqueous buffer can be added slowly, preferably dropwise while vortexing, to reach the final concentration. Gentle sonication can also aid in dissolving the peptide and breaking up aggregates.

Q3: What is the optimal pH for working with TAMRA-labeled peptides?

A3: The optimal pH depends on two factors: peptide solubility and dye fluorescence stability. To maximize solubility, the buffer pH should be at least one to two units away from the peptide's isoelectric point (pI). For maintaining the fluorescence intensity of the TAMRA dye, it is best to work in neutral to slightly acidic conditions, as its fluorescence can decrease in alkaline environments (pH > 8.0).

Q4: Can the degree of labeling affect the precipitation of my peptide?

A4: Yes, a high degree of labeling (DOL) can increase the hydrophobicity of the peptide, leading to aggregation and precipitation. It is recommended to aim for a low labeling ratio, such as 1:1 (dye:peptide), to minimize this effect.

Q5: What are the best practices for storing TAMRA-labeled peptides?

A5: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C. When in solution, it is advisable to create single-use aliquots and store them frozen to prevent degradation from repeated freeze-thaw cycles. Always allow the vial to reach room temperature before opening to avoid moisture condensation.

Data Presentation

Table 1: General Guidelines for Solubilizing Peptides Based on Charge

Peptide Charge (at neutral pH)Primary SolventSecondary Solvent (if needed)Additives to Consider
Positive (Basic) Sterile Water10% Acetic Acid or 0.1% TFA-
Negative (Acidic) Sterile Water1% Ammonium Hydroxide or 10% Ammonium BicarbonateAvoid basic solutions for Cys-containing peptides
Neutral (Hydrophobic) DMSO, DMF, or AcetonitrileDilute with water or buffer6M Guanidine HCl or 8M Urea for aggregating peptides

This table provides general recommendations. The optimal solubilization strategy may vary depending on the specific peptide sequence.

Experimental Protocols

Protocol 1: General Solubilization of a TAMRA-Labeled Peptide

  • Allow the vial of lyophilized TAMRA-labeled peptide to equilibrate to room temperature.

  • Add a minimal amount of an appropriate organic solvent (e.g., DMSO) to dissolve the peptide. Start with 10-20% of the final desired volume.

  • Gently vortex or sonicate the solution for a few minutes to ensure complete dissolution.

  • Slowly add the desired aqueous buffer dropwise while vortexing until the final concentration is achieved.

  • If the solution becomes cloudy, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20).

  • Centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any remaining insoluble aggregates.

  • Carefully transfer the supernatant to a new tube.

Protocol 2: TAMRA Labeling of a Peptide via NHS Ester Chemistry

  • Dissolve the peptide in an appropriate amine-free buffer (e.g., PBS, sodium bicarbonate) at a pH of 8.0-9.0.

  • Dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO.

  • Add the TAMRA-NHS ester solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide).

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Quench the reaction by adding a reagent such as hydroxylamine or Tris buffer.

  • Purify the TAMRA-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

Mandatory Visualization

G cluster_causes Potential Causes of Precipitation cluster_troubleshooting Troubleshooting & Prevention cluster_outcome Desired Outcome C1 Hydrophobic TAMRA Dye T1 Optimize Solubilization Protocol (e.g., use DMSO first) C1->T1 T4 Modify Peptide Design (e.g., add PEG linkers) C1->T4 C2 Hydrophobic Peptide Sequence C2->T1 C3 High Degree of Labeling (DOL) T3 Control Degree of Labeling (aim for 1:1) C3->T3 C4 Suboptimal Buffer pH (near pI) T2 Adjust Buffer pH (away from pI) C4->T2 O1 Soluble TAMRA-Labeled Peptide T1->O1 T2->O1 T3->O1 T4->O1 T5 Proper Storage & Handling T5->O1

Caption: Troubleshooting workflow for TAMRA-labeled peptide precipitation.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with TAMRA-PEG8-COOH in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio (SNR) when using TAMRA-PEG8-COOH in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in microscopy?

This compound is a fluorescent labeling reagent. It consists of the TAMRA (Tetramethylrhodamine) fluorophore, which provides a bright, orange-red fluorescence, attached to a hydrophilic 8-unit polyethylene glycol (PEG) spacer that terminates in a carboxylic acid (-COOH) group.[1] In microscopy, it is primarily used for the covalent labeling of biomolecules such as proteins, antibodies, and peptides. The PEG spacer helps to reduce non-specific binding and aggregation of the labeled molecule.[2] The terminal carboxyl group can be activated to react with primary amines on the target molecule, forming a stable amide bond.

Q2: What are the key spectral properties of TAMRA?

The spectral properties of TAMRA are crucial for selecting the appropriate microscope filters and laser lines. While the conjugation to a biomolecule and the local environment can slightly alter the spectral characteristics, the general properties are well-established.[3][4]

Q3: How does pH affect the fluorescence of TAMRA?

TAMRA's fluorescence is generally stable across a wide physiological pH range.[5] However, extreme pH values can affect its fluorescence intensity. It is recommended to perform experiments in a well-buffered solution to maintain a stable pH.

Q4: What is the role of the PEG8 linker in this compound?

The polyethylene glycol (PEG) linker serves several important functions:

  • Reduces Non-Specific Binding: The hydrophilic nature of the PEG linker minimizes non-specific hydrophobic interactions between the labeled molecule and other cellular components, which can be a significant source of background noise.

  • Improves Solubility: The PEG linker increases the water solubility of the TAMRA dye and the resulting conjugate.

  • Reduces Steric Hindrance: The spacer arm physically separates the fluorophore from the labeled biomolecule, which can help to preserve the biological activity of the target molecule and reduce quenching effects.

Quantitative Data Summary

The following tables provide key quantitative data for TAMRA and recommended starting concentrations for microscopy experiments.

Table 1: Photophysical Properties of TAMRA

PropertyValueReferences
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε)~84,000 - 95,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.1 in aqueous solution
Recommended Laser Line532 nm or 561 nm

Table 2: Recommended Concentration Ranges for Immunofluorescence

ReagentRecommended ConcentrationNotes
TAMRA-labeled Secondary Antibody1-10 µg/mLTitration is crucial to find the optimal concentration that maximizes signal and minimizes background.
Primary Antibody1-10 µg/mL or as per manufacturer's recommendationThe optimal concentration can vary widely between different antibodies.

Table 3: Typical Signal-to-Noise Ratios in Fluorescence Microscopy

Image QualityTypical SNR
Low signal/quality confocal images5-10
Average confocal image15-20
High-quality confocal image> 30
Good quality widefield image> 40

Troubleshooting Guides

High Background Fluorescence

High background fluorescence can obscure the specific signal from your labeled target.

Q5: My images have a high, diffuse background. What are the likely causes and how can I fix this?

  • Cause: Non-specific binding of the TAMRA-labeled antibody.

    • Solution:

      • Optimize Antibody Concentration: Perform a titration experiment to determine the lowest concentration of your primary and TAMRA-labeled secondary antibodies that still provides a strong specific signal.

      • Improve Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider using a blocking buffer containing serum from the same species as the secondary antibody.

      • Enhance Washing Steps: Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a mild detergent like Tween-20.

  • Cause: Autofluorescence from the cells or tissue.

    • Solution:

      • Include an Unstained Control: Image an unstained sample using the same settings to assess the level of autofluorescence.

      • Use a Different Fixative: Some fixatives like glutaraldehyde can induce autofluorescence. Consider using a formaldehyde-based fixative.

      • Spectral Unmixing: If your microscope has this capability, you can spectrally separate the TAMRA signal from the autofluorescence.

Low or No Signal

A weak or absent signal can be due to a variety of factors related to the sample preparation, labeling, or imaging.

Q6: I am not seeing a specific signal, or the signal is very weak. What should I troubleshoot?

  • Cause: Issues with the primary or secondary antibody.

    • Solution:

      • Verify Antibody Compatibility: Ensure your primary and secondary antibodies are compatible (e.g., if your primary is a mouse antibody, use an anti-mouse secondary).

      • Check Antibody Storage and Activity: Ensure antibodies have been stored correctly and have not expired. Run a positive control to confirm antibody activity.

      • Optimize Antibody Concentration: The antibody concentration may be too low. Try increasing the concentration or the incubation time.

  • Cause: Problems with the target antigen.

    • Solution:

      • Confirm Target Expression: Verify that your cells or tissue express the target protein.

      • Antigen Retrieval: If using formalin-fixed paraffin-embedded tissues, an antigen retrieval step may be necessary to unmask the epitope.

      • Proper Fixation and Permeabilization: Ensure your fixation and permeabilization protocol is appropriate for your target's subcellular localization. For intracellular targets, permeabilization is essential.

  • Cause: Imaging settings are not optimal.

    • Solution:

      • Check Filter Sets and Laser Lines: Confirm that you are using the correct excitation and emission filters for TAMRA.

      • Increase Exposure Time or Gain: Increase the camera exposure time or gain to enhance the signal. Be mindful that this can also increase background noise.

Photobleaching

Photobleaching is the irreversible destruction of the fluorophore upon exposure to excitation light, leading to signal loss.

Q7: My TAMRA signal fades quickly during imaging. How can I minimize photobleaching?

  • Solution:

    • Use an Antifade Mounting Medium: Mount your coverslips with a commercially available antifade reagent. This is one of the most effective ways to reduce photobleaching.

    • Minimize Light Exposure:

      • Locate the region of interest using a lower light intensity or a different channel (e.g., brightfield).

      • Reduce the exposure time and/or the intensity of the excitation light.

      • Use neutral density filters to attenuate the excitation light.

    • Optimize Image Acquisition Settings: Acquire images with the shortest possible exposure time that still provides a good signal-to-noise ratio.

    • Work Quickly: Minimize the time the sample is exposed to light during focusing and image acquisition.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for indirect immunofluorescence staining.

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to 50-70% confluency.

  • Washing: Gently wash the cells twice with 1x Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional): Incubate the cells with a nuclear stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Final Washes: Wash the cells twice with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges of the coverslip with nail polish.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for TAMRA and any other fluorophores used.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (e.g., 4% PFA) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (e.g., Triton X-100) wash2->permeabilization blocking 6. Blocking (e.g., BSA/Serum) permeabilization->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab wash3 8. Wash with PBST primary_ab->wash3 secondary_ab 9. This compound Secondary Ab Incubation wash3->secondary_ab wash4 10. Wash with PBST secondary_ab->wash4 counterstain 11. Nuclear Counterstain (Optional) wash4->counterstain wash5 12. Final Washes with PBS counterstain->wash5 mounting 13. Mounting with Antifade Medium wash5->mounting imaging 14. Fluorescence Microscopy mounting->imaging

Caption: A typical experimental workflow for immunofluorescence microscopy.

troubleshooting_flowchart start Start: Suboptimal Signal-to-Noise Ratio check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No weak_signal_causes Potential Causes: - Low antibody concentration - Poor antibody activity - Antigen masking - Suboptimal imaging settings check_signal->weak_signal_causes Yes high_bg_causes Potential Causes: - High antibody concentration - Insufficient blocking/washing - Autofluorescence check_background->high_bg_causes Yes check_photobleaching Does the signal fade quickly? check_background->check_photobleaching No weak_signal_solutions Solutions: - Increase antibody concentration/incubation time - Run positive control - Perform antigen retrieval - Increase exposure/gain weak_signal_causes->weak_signal_solutions end Improved Signal-to-Noise Ratio weak_signal_solutions->end high_bg_solutions Solutions: - Titrate antibody concentration - Optimize blocking/washing steps - Image unstained control high_bg_causes->high_bg_solutions high_bg_solutions->end photobleaching_solutions Solutions: - Use antifade mounting medium - Minimize light exposure - Reduce exposure time/intensity check_photobleaching->photobleaching_solutions Yes check_photobleaching->end No photobleaching_solutions->end

Caption: A troubleshooting flowchart for common signal-to-noise issues.

snr_factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise snr Signal-to-Noise Ratio (SNR) nonspecific_binding Non-Specific Binding snr->nonspecific_binding autofluorescence Sample Autofluorescence snr->autofluorescence detector_noise Detector Noise snr->detector_noise photobleaching Photobleaching (Signal Loss) snr->photobleaching high_probe_conc Optimal Probe Concentration high_probe_conc->snr high_target_expr High Target Expression high_target_expr->snr bright_fluorophore Bright Fluorophore (TAMRA) bright_fluorophore->snr optimal_imaging Optimal Imaging Settings (Exposure, Gain) optimal_imaging->snr

Caption: Factors influencing the signal-to-noise ratio in microscopy.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of TAMRA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with TAMRA (tetramethylrhodamine) and other rhodamine-based fluorescent conjugates. Our goal is to equip you with the strategies and protocols necessary to enhance the signal-to-noise ratio in your experiments, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with TAMRA conjugates?

Non-specific binding of TAMRA conjugates is primarily driven by two main factors:

  • Hydrophobic Interactions: TAMRA, as a rhodamine-based dye, possesses a hydrophobic nature. This can lead to its non-specific adherence to hydrophobic regions of proteins and lipids within cells and tissues, resulting in high background fluorescence.[1]

  • Ionic Interactions: Both the TAMRA dye and the conjugated biomolecule (e.g., an antibody) can have charged regions that interact non-specifically with oppositely charged molecules in the sample.[1]

  • Antibody Concentration: Using an excessively high concentration of a TAMRA-conjugated antibody is a frequent cause of increased non-specific binding and background signal.[1][2]

  • Inadequate Blocking: Insufficient or improper blocking of reactive sites on the cell or tissue sample can leave them open for non-specific attachment of the TAMRA conjugate.

  • Insufficient Washing: Inadequate washing steps after incubation with the TAMRA conjugate can fail to remove unbound or weakly bound molecules, contributing to high background.[1]

Q2: How does the choice of blocking agent affect non-specific binding?

The selection of an appropriate blocking agent is critical for minimizing background staining. Different blocking agents work through various mechanisms to saturate non-specific binding sites. The optimal blocking agent is application-dependent and may require empirical testing.

Q3: Can the TAMRA dye itself contribute to background fluorescence?

Yes, the intrinsic properties of the TAMRA dye, particularly its hydrophobicity, are a significant contributor to non-specific binding and background fluorescence. This is a crucial consideration when troubleshooting high background issues.

Q4: What is the role of detergents in reducing non-specific binding?

Non-ionic detergents, such as Tween 20 and Triton X-100, are commonly added to blocking and washing buffers to reduce non-specific hydrophobic interactions. They work by disrupting the weak, non-specific associations between the hydrophobic TAMRA dye and cellular components.

Troubleshooting Guides

Issue 1: High, Diffuse Background Fluorescence

This is a common issue characterized by a generalized high fluorescence signal across the entire sample, making it difficult to distinguish the specific signal.

Troubleshooting Workflow for High, Diffuse Background

start High Diffuse Background check_conc Optimize Conjugate Concentration start->check_conc optimize_blocking Optimize Blocking Procedure check_conc->optimize_blocking Still High result Reduced Background check_conc->result Resolved improve_washing Improve Washing Steps optimize_blocking->improve_washing Still High optimize_blocking->result Resolved adjust_buffer Adjust Buffer Composition improve_washing->adjust_buffer Still High improve_washing->result Resolved check_autofluor Assess Autofluorescence adjust_buffer->check_autofluor Still High adjust_buffer->result Resolved check_autofluor->result Resolved

Caption: A step-by-step workflow for troubleshooting high, diffuse background fluorescence.

Recommended Actions:

  • Optimize Conjugate Concentration: Perform a titration experiment to determine the lowest concentration of the TAMRA conjugate that provides a specific signal with minimal background.

  • Optimize Blocking Procedure:

    • Increase the incubation time with the blocking buffer (e.g., 1-2 hours at room temperature or overnight at 4°C).

    • Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA).

    • Test different blocking agents (see table below).

  • Improve Washing Steps:

    • Increase the number of washes (e.g., 3-5 times).

    • Increase the duration of each wash (e.g., 5-10 minutes).

    • Incorporate a non-ionic detergent like Tween 20 (0.05-0.1%) in the wash buffer.

  • Adjust Buffer Composition:

    • Increase the salt concentration (e.g., up to 0.5 M NaCl) in the washing buffer to reduce ionic interactions.

    • Ensure the pH of your buffers is optimal for your specific antibody-antigen interaction.

  • Assess Autofluorescence: Examine an unstained control sample under the microscope to determine if the background is due to endogenous fluorescence from the tissue or cells.

Issue 2: Punctate or Speckled Background Staining

This issue appears as small, bright, fluorescent dots or aggregates that are not associated with the target structure.

Logical Flow for Addressing Punctate Staining

start Punctate Background centrifuge Centrifuge TAMRA Conjugate start->centrifuge filter_buffers Filter Buffers centrifuge->filter_buffers Still Present result Reduced Punctate Staining centrifuge->result Resolved secondary_control Run Secondary-Only Control filter_buffers->secondary_control Still Present filter_buffers->result Resolved secondary_control->result Resolved

Caption: A decision-making diagram for troubleshooting punctate background staining.

Recommended Actions:

  • Centrifuge the TAMRA Conjugate: Before use, centrifuge the TAMRA conjugate solution (e.g., at 14,000 x g for 10 minutes) to pellet any aggregates that may have formed during storage.

  • Filter Buffers: Ensure all buffers, especially the blocking buffer and antibody diluents, are filtered (e.g., using a 0.22 µm filter) to remove any precipitates.

  • Run a Secondary-Only Control: If using a primary and secondary antibody setup, perform a control experiment where the primary antibody is omitted. Staining in this control indicates non-specific binding of the TAMRA-conjugated secondary antibody.

Data Presentation: Comparison of Common Blocking Strategies

While direct quantitative comparisons for TAMRA conjugates are limited in the literature, the following table summarizes the general characteristics and recommended usage of common blocking agents and additives. The effectiveness of each strategy should be empirically determined for your specific experimental system.

StrategyRecommended ConcentrationIncubation TimeAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBS1-2 hours at RT or overnight at 4°CGenerally low background, compatible with most systems.Can be a weaker blocker than serum for some applications.
Normal Serum 5-10% in PBS or TBS1 hour at RTHighly effective at reducing non-specific antibody binding.Must be from the same species as the secondary antibody host to avoid cross-reactivity.
Non-fat Dry Milk 1-5% in TBS1-2 hours at RTInexpensive and effective for many applications.Contains endogenous biotin, not suitable for biotin-streptavidin systems; can mask some antigens.
Fish Gelatin 0.1-0.5% in PBS or TBS1 hour at RTDoes not contain biotin or mammalian proteins, reducing cross-reactivity.May be less effective than serum for some applications.
Tween 20 0.05-0.1% in wash/blocking buffersN/AReduces hydrophobic interactions.Can interfere with some antibody-antigen interactions at higher concentrations.
Increased Salt (NaCl) 0.3-0.5 M in wash bufferN/AReduces ionic interactions.May disrupt some specific antibody-antigen binding.

Experimental Protocols

Protocol 1: Standard Blocking and Washing Procedure for Immunofluorescence

This protocol provides a starting point for reducing non-specific binding of TAMRA conjugates in immunofluorescence experiments.

  • Permeabilization (if required for intracellular targets):

    • Following fixation and washing, incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells 3 times for 5 minutes each with PBS.

  • Blocking:

    • Prepare a blocking buffer of 5% normal goat serum (or serum from the secondary antibody host species) and 1% BSA in PBS.

    • Incubate the samples in the blocking buffer for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Prepare a wash buffer of PBS containing 0.05% Tween 20 (PBS-T).

    • Wash the samples 3 times for 5-10 minutes each with PBS-T with gentle agitation.

  • TAMRA-Conjugated Secondary Antibody Incubation:

    • Dilute the TAMRA-conjugated secondary antibody in the blocking buffer.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash the samples 4 times for 5-10 minutes each with PBS-T in the dark with gentle agitation.

    • Perform a final rinse with PBS to remove any residual detergent.

  • Mounting:

    • Mount the coverslips using an anti-fade mounting medium.

Protocol 2: High-Salt Wash for Reducing Ionic Interactions

This modified washing protocol can be implemented if ionic interactions are suspected to be a major cause of non-specific binding.

  • Follow the standard protocol up to the final washes after the secondary antibody incubation.

  • High-Salt Wash:

    • Prepare a high-salt wash buffer of PBS containing 0.5 M NaCl and 0.05% Tween 20.

    • Perform the first two washes with the high-salt wash buffer for 5 minutes each.

  • Standard Washes:

    • Perform the final two washes with the standard PBS-T buffer to remove excess salt.

  • Proceed with mounting as usual.

By systematically applying these troubleshooting strategies and optimizing your experimental protocols, you can significantly reduce non-specific binding of TAMRA conjugates and improve the quality and reliability of your fluorescence imaging data.

References

Impact of pH on Tamra-peg8-cooh labeling efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the impact of pH on TAMRA-PEG8-COOH labeling efficiency. By following these guidelines, you can optimize your conjugation reactions and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling primary amines with this compound NHS ester?

A1: The optimal pH for labeling primary amines with this compound, which utilizes N-hydroxysuccinimide (NHS) ester chemistry, is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between ensuring the primary amine is deprotonated and nucleophilic for the reaction, while minimizing the hydrolysis of the NHS ester.[1]

Q2: How does a pH below the optimal range (e.g., pH < 7.5) affect the labeling reaction?

A2: At a pH below the optimal range, the primary amine groups on your target molecule (e.g., the ε-amino group of lysine residues) are predominantly protonated (-NH₃⁺). This protonated form is not sufficiently nucleophilic to react efficiently with the NHS ester of the this compound, leading to significantly lower or no labeling.[1]

Q3: What are the consequences of using a pH that is too high (e.g., pH > 9.0)?

A3: A pH higher than 8.5 dramatically increases the rate of hydrolysis of the this compound's NHS ester. In this competing reaction, water molecules attack and cleave the NHS ester, rendering the dye unreactive towards the target amine. This rapid degradation of the dye reduces the amount available for conjugation, resulting in a lower labeling efficiency.

Q4: Which buffers are recommended for this labeling reaction, and at what concentration?

A4: Amine-free buffers are essential to prevent competition with your target molecule. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or 0.1 M borate buffer, all adjusted to a pH between 8.3 and 8.5.

Q5: Are there any buffers that should be avoided?

A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. The primary amines in these buffers will compete with your target molecule for reaction with the this compound, leading to a significant reduction in the labeling efficiency of your target.

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Low or No Labeling Incorrect pH of the reaction buffer. Verify that the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter immediately before use.
Use of an amine-containing buffer (e.g., Tris, glycine). Perform a buffer exchange of your biomolecule into an amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3-8.5) before starting the labeling reaction.
Inconsistent Labeling Results pH drift during the reaction. For large-scale or prolonged reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in pH. Use a more concentrated buffer (e.g., 0.2-0.5 M) or monitor and adjust the pH during the reaction.
Precipitation or Aggregation Suboptimal pH affecting biomolecule solubility. Ensure your target biomolecule is soluble and stable at the recommended labeling pH of 8.3-8.5. Perform a solubility test in the chosen buffer before adding the dye. While the labeling reaction itself is optimal at pH 8.3-8.5, the fluorescence of TAMRA can be sensitive to high pH.

Quantitative Data: Impact of pH on Reaction Kinetics

The efficiency of the labeling reaction is determined by the competition between the desired amidation (labeling) and the undesired hydrolysis of the NHS ester. The following table illustrates how pH affects the half-life of both reactions for a typical NHS ester. A shorter amidation half-life and a longer hydrolysis half-life are indicative of higher labeling efficiency.

pH Half-life of Amidation (minutes) Half-life of Hydrolysis (minutes) Implication for Labeling Efficiency
8.080210Moderate efficiency; amidation is significantly slower than at higher pH.
8.5 20 180 Optimal; amidation is rapid while hydrolysis is still relatively slow.
9.010125Reduced efficiency; although amidation is very fast, the rapid hydrolysis of the NHS ester significantly lowers the yield.
Data adapted from a study on a porphyrin-NHS ester, which follows the same chemical principles.

Experimental Protocol: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein solution is free of amine-containing buffers. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.

    • While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the protein, which typically elute first and are visibly colored.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Visualizations

G pH-Dependent TAMRA-NHS Ester Reaction Pathway cluster_0 Optimal pH (8.3-8.5) cluster_1 Low pH (< 7.5) cluster_2 High pH (> 9.0) TAMRA-NHS TAMRA-NHS Labeled Protein (Stable Amide Bond) Labeled Protein (Stable Amide Bond) TAMRA-NHS->Labeled Protein (Stable Amide Bond) Aminolysis (Fast) Deprotonated Amine (R-NH2) Deprotonated Amine (R-NH2) Deprotonated Amine (R-NH2)->Labeled Protein (Stable Amide Bond) Protonated Amine (R-NH3+) Protonated Amine (R-NH3+) No Reaction No Reaction Protonated Amine (R-NH3+)->No Reaction TAMRA-NHS_low TAMRA-NHS TAMRA-NHS_low->No Reaction Slow/No Reaction Hydrolyzed TAMRA (Inactive) Hydrolyzed TAMRA (Inactive) H2O H₂O H2O->Hydrolyzed TAMRA (Inactive) TAMRA-NHS_high TAMRA-NHS TAMRA-NHS_high->Hydrolyzed TAMRA (Inactive) Hydrolysis (Very Fast)

Caption: pH-dependent reaction pathways for TAMRA-NHS ester.

G Troubleshooting Workflow for Low Labeling Efficiency start Low Labeling Efficiency Observed check_ph Is the reaction buffer pH between 8.3 and 8.5? start->check_ph check_buffer_type Is the buffer amine-free (e.g., PBS, bicarbonate)? check_ph->check_buffer_type Yes adjust_ph Adjust pH to 8.3-8.5 using a calibrated meter. check_ph->adjust_ph No buffer_exchange Perform buffer exchange into an appropriate amine-free buffer. check_buffer_type->buffer_exchange No check_reagents Are dye and biomolecule concentrations correct? Is the dye freshly prepared? check_buffer_type->check_reagents Yes adjust_ph->check_ph buffer_exchange->check_buffer_type optimize_reagents Optimize dye:protein molar ratio. Prepare fresh dye solution. check_reagents->optimize_reagents No success Labeling Efficiency Improved check_reagents->success Yes optimize_reagents->check_reagents further_troubleshooting Consult further documentation on protein-specific issues. success->further_troubleshooting

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Improving the Stability of TAMRA-PEG8-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of TAMRA-PEG8-COOH conjugates during and after their preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound conjugates?

A1: The stability of this compound conjugates is primarily influenced by several factors:

  • pH: The amide bond formed during conjugation is highly stable under physiological conditions. However, the TAMRA fluorophore's fluorescence intensity is pH-sensitive, decreasing in alkaline environments (pH > 8.0)[1][2]. The NHS ester used for conjugation is also susceptible to hydrolysis at high pH, which can affect conjugation efficiency[3][4][5].

  • Hydrophobicity of TAMRA: The TAMRA dye is inherently hydrophobic, which can lead to aggregation and precipitation of the conjugate, especially when labeling hydrophobic biomolecules. The PEG8 linker helps to mitigate this by increasing the hydrophilicity of the conjugate.

  • Photobleaching: Like most fluorophores, TAMRA is susceptible to photobleaching (fading) upon prolonged exposure to light. The presence of certain metal ions, such as Mn2+, can accelerate this process.

  • Storage Conditions: Improper storage can lead to degradation of the conjugate. Key storage considerations include temperature, exposure to light, and moisture. For lyophilized peptides, storage at -20°C or -80°C is recommended for long-term stability.

  • Oxidation: Peptides containing amino acids such as Cysteine, Methionine, or Tryptophan are prone to oxidation, which can affect the stability of the conjugate.

Q2: How does the PEG8 linker contribute to the stability of the conjugate?

A2: The polyethylene glycol (PEG) linker serves several critical functions to improve the stability and utility of the TAMRA conjugate:

  • Increased Solubility: The hydrophilic nature of the PEG linker counteracts the hydrophobicity of the TAMRA dye, which improves the water solubility of the final conjugate and reduces the risk of aggregation and precipitation.

  • Reduced Steric Hindrance: The PEG8 spacer provides physical separation between the bulky TAMRA dye and the biomolecule it is attached to. This minimizes potential interference of the dye with the biological activity of the protein or peptide.

  • Minimized Non-Specific Binding: The hydrophilic PEG chain can reduce non-specific binding of the conjugate to surfaces and other biomolecules, which is often driven by hydrophobic interactions.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method to increase the in-vivo half-life of molecules.

Q3: What are the optimal storage conditions for this compound conjugates?

A3: Proper storage is crucial for maintaining the stability and performance of your conjugates.

  • Lyophilized Conjugates: For long-term storage, lyophilized (freeze-dried) conjugates should be stored at -20°C or, preferably, -80°C in a desiccated environment to protect from moisture. Protect from light by using amber vials or wrapping vials in foil. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Conjugates in Solution: Storing conjugates in solution is generally not recommended for long periods. If necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the conjugate. Store aliquots at -20°C or -80°C for short-term storage. The stability in solution is dependent on the buffer composition and pH. For peptide solutions, using sterile buffers at pH 5-6 can prolong storage life.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound conjugates.

Issue 1: Low Fluorescence Signal
Possible Cause Recommended Solution
Photobleaching Minimize the exposure of the conjugate to light during storage and experiments. Use antifade reagents in imaging buffers.
pH-dependent Quenching Ensure the buffer pH is within the optimal range for TAMRA fluorescence (typically neutral to slightly acidic). Avoid highly alkaline conditions (pH > 8.0).
Aggregation-Induced Quenching The hydrophobic TAMRA dye can cause aggregation, leading to self-quenching. To mitigate this, you can: 1. Perform a concentration-dependent fluorescence study to check for non-linear decreases in intensity. 2. Add a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20) or an organic co-solvent like DMSO (up to 20%) to your buffer. 3. Ensure the degree of labeling is not too high, as this increases hydrophobicity.
Degradation of the Conjugate The conjugate may have degraded due to improper storage (e.g., exposure to light, moisture, or wrong temperature). Prepare fresh conjugates or use a new vial of stored conjugate. Verify storage conditions.
Issue 2: Precipitation of the Conjugate
Possible Cause Recommended Solution
Hydrophobicity of the Conjugate The TAMRA dye significantly increases the hydrophobicity of the labeled biomolecule, which is a common cause of precipitation. To resolve this: 1. Add organic co-solvents like DMSO or DMF (up to 20%) to the aqueous buffer to improve solubility. 2. Incorporate a small amount of non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100). 3. If precipitation persists, centrifuge the solution at high speed (>10,000 x g) and use the supernatant.
High Degree of Labeling (DOL) Over-labeling a biomolecule with multiple TAMRA dyes increases its overall hydrophobicity and propensity to aggregate. Aim for a lower labeling stoichiometry (e.g., 1:1 dye-to-protein ratio) by reducing the molar excess of the TAMRA reagent during conjugation.
Suboptimal Buffer Conditions The properties of the buffer, such as ionic strength and pH, can influence the solubility of the conjugate. Empirically test different buffer systems to find one that maintains solubility.
Issue 3: Inconsistent Experimental Results
Possible Cause Recommended Solution
Instability in Solution This compound conjugates can have limited stability in aqueous solutions over time. Always prepare fresh solutions for each experiment from a lyophilized stock if possible.
Repeated Freeze-Thaw Cycles This can lead to the degradation of the conjugate and the formation of aggregates. Prepare single-use aliquots of the conjugate solution to avoid multiple freeze-thaw cycles.
Oxidation If the conjugate contains oxidation-prone amino acids (Cys, Met, Trp), it may degrade over time. Use deoxygenated buffers for reconstitution and handling.

Experimental Protocols

Protocol 1: General Procedure for Assessing Conjugate Stability

This protocol outlines a method to evaluate the stability of a this compound conjugate in a specific buffer over time.

  • Preparation of Conjugate Solution:

    • Reconstitute the lyophilized this compound conjugate in the desired experimental buffer (e.g., PBS, pH 7.4) to a known concentration.

    • If solubility is an issue, prepare a concentrated stock in anhydrous DMSO and then dilute it into the aqueous buffer.

  • Incubation Conditions:

    • Aliquot the solution into multiple microcentrifuge tubes to represent different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the aliquots under desired experimental conditions (e.g., 4°C, room temperature, 37°C), ensuring they are protected from light.

  • Analysis at Each Time Point:

    • At each designated time point, take one aliquot for analysis.

    • Fluorescence Spectroscopy: Measure the fluorescence intensity of the sample (Excitation: ~555 nm, Emission: ~580 nm). A decrease in intensity over time may indicate degradation or aggregation.

    • Analytical HPLC: Use a reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) to analyze the purity of the conjugate. The appearance of new peaks or a decrease in the area of the main conjugate peak indicates degradation.

    • Mass Spectrometry (Optional): Use LC-MS to identify potential degradation products.

  • Data Analysis:

    • Plot the fluorescence intensity or the percentage of intact conjugate (from HPLC) against time to determine the stability profile under the tested conditions.

Data Presentation

Table 1: Factors Influencing this compound Conjugate Stability
ParameterRecommendation / ObservationRationaleSource(s)
Storage (Lyophilized) -20°C or -80°C, desiccated, protected from light.Prevents hydrolysis, oxidation, and photobleaching, ensuring long-term stability for years.
Storage (Solution) Aliquot, store at -20°C or -80°C for short periods. Avoid freeze-thaw.Minimizes degradation that occurs more rapidly in aqueous environments.
pH (for fluorescence) Neutral to slightly acidic.TAMRA fluorescence intensity decreases at pH > 8.0.
pH (for NHS ester conjugation) 8.3 - 8.5Optimal balance between efficient amine reaction and minimizing NHS ester hydrolysis.
Solvents for Stock Solution Anhydrous DMSO or DMFTAMRA is soluble in organic solvents; using anhydrous grade prevents premature hydrolysis of reactive esters.
Additives for Solubility 0.01% non-ionic detergents (e.g., Tween® 20); up to 20% organic co-solvent (e.g., DMSO).Counteracts the hydrophobicity of the TAMRA dye to prevent aggregation and precipitation.

Visualizations

Diagram 1: Factors Affecting Conjugate Stability

cluster_conjugate This compound Conjugate Stability cluster_factors Instability Factors cluster_outcomes Degradation Pathways Conjugate Stable Conjugate Quenching Fluorescence Quenching Photobleaching Photobleaching Hydrolysis Hydrolysis/ Degradation Aggregation Aggregation/ Precipitation pH Suboptimal pH (e.g., > 8.0) pH->Quenching leads to pH->Aggregation can influence Light Light Exposure Light->Photobleaching causes Temp High Temperature Temp->Hydrolysis accelerates Moisture Moisture Moisture->Hydrolysis promotes Oxidation Oxidation Oxidation->Hydrolysis causes

Caption: Key environmental factors leading to the degradation of this compound conjugates.

Diagram 2: Troubleshooting Workflow for Low Fluorescence

Start Low Fluorescence Signal Detected Check_pH Is buffer pH > 8.0? Start->Check_pH Adjust_pH Adjust buffer to neutral/acidic pH Check_pH->Adjust_pH Yes Check_Light Was conjugate exposed to light? Check_pH->Check_Light No End Signal Restored Adjust_pH->End Protect_Light Store and handle in the dark Check_Light->Protect_Light Yes Check_Conc Is conjugate concentration high? Check_Light->Check_Conc No Protect_Light->End Dilute Dilute sample or add anti-aggregation agents Check_Conc->Dilute Yes Check_Storage Was conjugate stored properly? Check_Conc->Check_Storage No Dilute->End New_Aliquot Use a fresh aliquot or new conjugate Check_Storage->New_Aliquot No Check_Storage->End Yes, re-evaluate New_Aliquot->End

Caption: A step-by-step decision guide for troubleshooting a low fluorescence signal.

References

Technical Support Center: Purification of Biomolecules after TAMRA-PEG8-COOH Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unconjugated TAMRA-PEG8-COOH after labeling biomolecules such as proteins and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a fluorescent labeling reagent. It consists of a tetramethylrhodamine (TAMRA) fluorophore attached to an eight-unit polyethylene glycol (PEG) spacer that terminates in a carboxylic acid group. The TAMRA component provides the fluorescence, while the PEG linker enhances water solubility and reduces steric hindrance between the dye and the labeled biomolecule. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules. The molecular weight of this compound is approximately 853.95 g/mol [1]. It is soluble in organic solvents like DMSO and DMF and has moderate solubility in aqueous buffers, particularly at a pH above 7.

Q2: Why is it crucial to remove unconjugated this compound?

The presence of unconjugated (free) this compound can interfere with downstream applications by causing high background fluorescence, leading to inaccurate quantification and reduced signal-to-noise ratios in assays such as fluorescence microscopy, flow cytometry, and ELISAs. Therefore, its removal is a critical step to ensure the quality and reliability of experimental data.

Q3: What are the common methods for removing unconjugated this compound?

The most common and effective methods for removing small molecules like unconjugated this compound from larger, labeled biomolecules are based on size differences. These include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size as they pass through a porous resin. Larger, labeled biomolecules are excluded from the pores and elute first, while the smaller, unconjugated dye molecules enter the pores and are eluted later.

  • Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows the smaller, unconjugated dye to diffuse out of the sample into a larger volume of buffer, while retaining the larger, labeled biomolecule.

  • Ultrafiltration (Centrifugal Filters): This technique uses a membrane with a defined MWCO in a centrifugal device. Centrifugation forces the buffer and small, unconjugated dye molecules through the membrane, while the larger, labeled biomolecules are retained on the other side. This method can also be used to concentrate the sample.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background fluorescence after purification. Incomplete removal of unconjugated dye.- Repeat the purification step. For desalting columns, using a second column can be effective[2].- For dialysis, ensure a sufficient number of buffer changes (at least 3) and an adequate volume of dialysis buffer (at least 100 times the sample volume).- For ultrafiltration, perform multiple rounds of buffer exchange (diafiltration) by repeatedly diluting the retentate with fresh buffer and re-concentrating.
The chosen purification method is not optimal for the specific dye.- Some fluorescent dyes, particularly those that are more hydrophobic, may interact with the purification matrix (e.g., desalting column resin), leading to co-elution with the labeled protein[2].- Consider switching to a different purification method. For example, if SEC is inefficient, try dialysis with an appropriate MWCO.
Low recovery of the labeled biomolecule. The biomolecule is precipitating during or after the labeling reaction.- Fluorescent dyes can increase the hydrophobicity of a protein, potentially leading to aggregation and precipitation[3].- Optimize the dye-to-protein labeling ratio to avoid over-labeling[3].- Ensure the final concentration of any organic solvent used to dissolve the dye is low in the final reaction mixture.
The chosen MWCO for dialysis or ultrafiltration is too large.- Select a MWCO that is significantly smaller than the molecular weight of your biomolecule but large enough to allow the unconjugated dye to pass through. A general rule is to choose a MWCO that is 1/3 to 1/2 the molecular weight of the protein to be retained.
The biomolecule is binding non-specifically to the purification membrane or resin.- For ultrafiltration, pre-treat the membrane by rinsing it with buffer or a solution of a non-interfering protein (like BSA) to block non-specific binding sites.
The purified, labeled protein appears to be inactive. The labeling reaction or purification process has denatured the protein.- Perform all steps at a low temperature (e.g., 4°C) to minimize protein degradation.- Ensure that the pH of all buffers is within the stability range of your protein.- Avoid harsh elution conditions if using chromatography methods that involve binding and elution steps.

Comparison of Purification Methods

Method Principle Typical Protein Recovery Efficiency of Small Molecule Removal Speed Sample Dilution
Size-Exclusion Chromatography (Desalting Columns) Separation based on molecular size.>90%High (>95% removal of salts and dyes)Fast (minutes)Can be significant
Dialysis Diffusion across a semi-permeable membrane.>90%High, dependent on buffer volume and changes.Slow (hours to overnight)Minimal
Ultrafiltration (Centrifugal Filters) Size-based separation using a membrane and centrifugal force.>90%High, especially with multiple buffer exchanges.Moderate (30-60 minutes)Minimal (sample is concentrated)

Detailed Experimental Protocols

Size-Exclusion Chromatography (using a Desalting Spin Column)

This protocol is suitable for the rapid removal of unconjugated this compound from protein samples.

Materials:

  • Labeled protein solution

  • Desalting spin column (e.g., with a 7K MWCO)

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube.

  • Equilibration: Centrifuge the column at 1,500 x g for 2 minutes to remove the storage buffer. Place the column in a new collection tube. Add 300 µL of equilibration buffer to the top of the resin bed and centrifuge at 1,500 x g for 2 minutes. Repeat this step two more times, discarding the flow-through each time.

  • Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply the labeled protein sample to the center of the resin bed.

  • Purification: Centrifuge the column at 1,500 x g for 2 minutes. The purified, labeled protein will be in the eluate in the collection tube. The unconjugated this compound will be retained in the column resin.

  • Storage: Store the purified protein at 4°C for short-term use or at -20°C for long-term storage.

Dialysis

This protocol is ideal for gentle buffer exchange and removal of unconjugated dye without significant sample dilution.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for a >30 kDa protein)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Hydrate the Membrane: If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions. For dialysis cassettes, they are often ready to use.

  • Load the Sample: Load the labeled protein solution into the dialysis tubing/cassette, ensuring to leave some space for potential volume changes. Securely close both ends of the tubing with clamps or seal the cassette.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. Change the dialysis buffer completely. Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for complete removal of the unconjugated dye.

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified, labeled protein solution.

Ultrafiltration (using a Centrifugal Filter)

This method is efficient for both purification and concentration of the labeled protein.

Materials:

  • Labeled protein solution

  • Centrifugal filter unit with an appropriate MWCO (e.g., 10K for a >30 kDa protein)

  • Buffer for diafiltration (e.g., PBS, pH 7.4)

  • Centrifuge with a rotor that can accommodate the filter units

Procedure:

  • Pre-rinse (Optional): To maximize recovery, you can pre-rinse the filter unit by adding buffer, centrifuging, and discarding the flow-through.

  • Sample Loading: Add the labeled protein solution to the filter unit.

  • First Centrifugation: Centrifuge the unit at the manufacturer's recommended speed (e.g., 4,000 x g) until the desired volume is retained in the upper chamber. The filtrate will contain some of the unconjugated dye.

  • Diafiltration (Buffer Exchange): Add fresh buffer to the retained sample in the upper chamber, bringing the volume back to the original sample volume.

  • Subsequent Centrifugations: Repeat the centrifugation step. Perform at least 3-4 cycles of dilution and concentration to ensure thorough removal of the unconjugated this compound.

  • Sample Recovery: After the final centrifugation, carefully collect the concentrated, purified labeled protein from the upper chamber of the filter unit.

Workflow and Decision-Making Diagrams

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction_Mix Labeling Reaction Biomolecule->Reaction_Mix TAMRA_PEG8_COOH This compound TAMRA_PEG8_COOH->Reaction_Mix Activation Activation Reagents (e.g., EDC, NHS) Activation->Reaction_Mix Purification_Choice Choose Purification Method Reaction_Mix->Purification_Choice SEC Size-Exclusion Chromatography Purification_Choice->SEC Fast Dialysis Dialysis Purification_Choice->Dialysis Gentle Ultrafiltration Ultrafiltration Purification_Choice->Ultrafiltration Concentrates Sample Purified_Product Purified Labeled Biomolecule SEC->Purified_Product Dialysis->Purified_Product Ultrafiltration->Purified_Product QC_Analysis Quality Control (e.g., Spectroscopy) Purified_Product->QC_Analysis

Caption: Experimental workflow for labeling and purification.

troubleshooting_flowchart Start Start: Post-Purification Analysis Check_Purity Is there high background fluorescence? Start->Check_Purity Check_Recovery Is protein recovery low? Check_Purity->Check_Recovery No Repeat_Purification Repeat purification step or try an alternative method. Check_Purity->Repeat_Purification Yes Check_Precipitation Check for protein precipitation. Optimize labeling ratio. Check_Recovery->Check_Precipitation Yes End_Success Success: Proceed with downstream applications. Check_Recovery->End_Success No End_Reoptimize Re-optimize labeling and purification protocol. Repeat_Purification->End_Reoptimize Check_MWCO Verify MWCO of membrane/resin is appropriate. Check_Precipitation->Check_MWCO Check_MWCO->End_Reoptimize

Caption: Troubleshooting decision-making flowchart.

References

Technical Support Center: Optimizing TAM-RA-PEG8-COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize TAMRA-PEG8-COOH conjugation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of this compound to biomolecules containing primary amines (e.g., proteins, peptides, and amine-modified oligonucleotides).

Issue 1: Low Conjugation Efficiency or Low Degree of Labeling (DOL)

Potential Cause Recommended Solution
Suboptimal pH The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3] At a lower pH, the amine is protonated and less nucleophilic, while at a higher pH, the hydrolysis of the TAMRA-NHS ester is significantly accelerated.[1][4]
Hydrolysis of Activated Ester The activated NHS ester of this compound is sensitive to moisture and hydrolysis. Ensure the this compound is stored in a desiccated environment at -20°C. Always prepare fresh solutions of the activated dye in anhydrous DMSO or DMF immediately before use.
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for the activated dye, leading to lower yields. It is crucial to use a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Insufficient Molar Ratio of Dye An inadequate excess of the labeling reagent can lead to incomplete conjugation. For dilute protein solutions (1-2 mg/mL), a higher molar excess (e.g., 15-20 fold) of the TAMRA reagent is often recommended. For more concentrated solutions (4-10 mg/mL), a lower molar excess (e.g., 8-10 fold) may be sufficient. A titration experiment is advisable to determine the optimal ratio for your specific application.
Low Biomolecule Concentration The kinetics of the reaction are highly dependent on the concentration of the reactants. Protein concentrations should ideally be between 2-10 mg/mL for efficient labeling.
Inactive Reagents Improper storage or handling of this compound, EDC, or NHS can lead to their degradation. Verify the quality of your reagents. The release of N-hydroxysuccinimide (NHS) upon hydrolysis can be monitored spectrophotometrically by an increase in absorbance at 260 nm.

Issue 2: Precipitation of the Conjugate During or After the Reaction

Potential Cause Recommended Solution
Hydrophobicity of TAMRA The TAMRA dye is hydrophobic, which can lead to solubility issues and aggregation, especially with hydrophobic peptides or proteins. The PEG8 linker helps to mitigate this, but precipitation can still occur.
High Degree of Labeling Excessive labeling can increase the overall hydrophobicity of the biomolecule, causing it to precipitate. Reduce the molar ratio of the dye to the protein in the reaction.
Inadequate Buffer Conditions The buffer composition may not be suitable for maintaining the solubility of the conjugate. The addition of organic co-solvents like DMSO or DMF (up to 10-20%) to the reaction buffer can help maintain solubility. However, ensure the solvent is compatible with your biomolecule's stability and activity.

Issue 3: Non-Specific Binding or High Background Fluorescence

Potential Cause Recommended Solution
Unreacted Free Dye Incomplete removal of the unconjugated this compound after the reaction is a common cause of high background.
Incomplete Quenching If the reaction is not properly quenched, the unreacted dye can continue to react non-specifically.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my protein/peptide?

The optimal molar ratio is dependent on several factors, including the concentration of your biomolecule and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the activated dye to the protein. However, it is highly recommended to perform a titration to determine the ideal ratio for your specific experiment to avoid both low labeling efficiency and over-labeling, which can lead to fluorescence quenching and protein precipitation.

Q2: What is the role of the PEG8 linker in this compound?

The polyethylene glycol (PEG) linker serves several important functions:

  • Increases Solubility : The hydrophilic nature of the PEG linker helps to counteract the hydrophobicity of the TAMRA dye, improving the water solubility of both the labeling reagent and the final conjugate.

  • Reduces Steric Hindrance : The linker provides a physical spacer between the dye and the biomolecule, which can minimize potential interference of the dye with the biological activity of the protein or peptide.

  • Improves Pharmacokinetics : In therapeutic applications, PEGylation can increase the in vivo half-life of the molecule.

Q3: Which buffer should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for the activated dye. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer. The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.

Q4: How do I activate the carboxylic acid of this compound?

The carboxylic acid is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This creates a more stable and amine-reactive NHS ester.

Q5: How can I stop the conjugation reaction?

The reaction can be stopped by "quenching" the unreacted TAMRA-NHS ester. This is typically done by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine, at a final concentration of 20-100 mM. This prevents further labeling of your biomolecule.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Activation of this compound

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare fresh 0.1 M EDC and 0.1 M NHS solutions in the Activation Buffer immediately before use.

  • In a microcentrifuge tube, mix this compound, EDC, and NHS. A typical molar ratio is 1:1.5:1.5 (TAMRA:EDC:NHS).

  • Incubate the mixture for 15-30 minutes at room temperature in the dark to form the TAMRA-PEG8-NHS ester.

Step 2: Conjugation to the Protein

  • Immediately add the activated TAMRA-NHS ester solution to your protein solution in the Coupling Buffer. The final protein concentration should be 2-10 mg/mL.

  • The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Step 3: Quenching and Purification

  • Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to remove unreacted dye and byproducts.

  • Collect the colored fractions containing the labeled protein.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using the Beer-Lambert law.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for TAMRA (~555 nm, Amax).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is typically around 0.3).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration: Dye Concentration (M) = Amax / εdye

    • εdye is the molar extinction coefficient of TAMRA at its Amax (~91,000 cm-1M-1).

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

G Two-Step EDC/NHS Conjugation Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification This compound This compound EDC_NHS EDC / NHS pH 4.7-6.0 This compound->EDC_NHS 15-30 min RT Activated_TAMRA TAMRA-PEG8-NHS Ester EDC_NHS->Activated_TAMRA Reaction Coupling Reaction pH 8.3-8.5 1-2h RT or O/N 4°C Activated_TAMRA->Reaction Protein Protein-NH2 Protein->Reaction Labeled_Protein TAMRA-Labeled Protein Reaction->Labeled_Protein Quenching Add Quenching Agent (e.g., Tris) Labeled_Protein->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for this compound conjugation.

G Troubleshooting Logic for Low Conjugation Yield Start Low Yield Observed Check_pH Is reaction pH 8.3-8.5? Start->Check_pH Adjust_pH Adjust pH of Coupling Buffer Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use amine-free buffer (e.g., PBS, Bicarbonate) Check_Buffer->Change_Buffer No Check_Reagents Are reagents fresh & stored correctly? Check_Buffer->Check_Reagents Yes Change_Buffer->Check_Reagents Use_New_Reagents Use fresh, anhydrous reagents Check_Reagents->Use_New_Reagents No Check_Ratio Is molar ratio of dye sufficient? Check_Reagents->Check_Ratio Yes Use_New_Reagents->Check_Ratio Increase_Ratio Increase molar excess of TAMRA-NHS ester Check_Ratio->Increase_Ratio No Success Yield Improved Check_Ratio->Success Yes Increase_Ratio->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling for TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is critical for the reproducibility and accuracy of experimental results. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a biomolecule, is a key parameter in ensuring the quality of fluorescently-labeled reagents. This guide provides a comprehensive comparison of methods and alternatives for determining the DOL of TAMRA-PEG8-COOH, a popular fluorescent labeling reagent.

Performance Comparison: TAMRA vs. Alternatives

The selection of a fluorescent dye impacts the sensitivity, photostability, and overall performance of a labeled biomolecule. Here, we compare TAMRA (Tetramethylrhodamine) with two widely used alternatives, Alexa Fluor 555 and Cy3, in the context of protein labeling.

PropertyThis compoundAlexa Fluor 555Cy3
Excitation Maximum (nm) ~555~555~550
Emission Maximum (nm) ~580~565~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000>150,000~150,000
Quantum Yield 0.3 - 0.5~0.1~0.15
Photostability GoodHighModerate
pH Sensitivity Fluorescence can decrease at pH > 8.0Largely pH-insensitiveRelatively pH-insensitive
Hydrophobicity More hydrophobicLess hydrophobicLess hydrophobic
Typical DOL (Antibody Labeling) 2 - 102 - 102 - 10

Key Insights:

  • Brightness: While TAMRA has a respectable quantum yield, Alexa Fluor 555 and Cy3 exhibit significantly higher molar extinction coefficients, often resulting in brighter conjugates.[1] The overall brightness of a conjugate is a product of both its molar extinction coefficient and quantum yield.

  • Photostability: Alexa Fluor 555 is renowned for its superior photostability, making it ideal for demanding imaging applications that require prolonged exposure to light.

  • pH Sensitivity: The fluorescence of TAMRA is more susceptible to changes in pH, a critical consideration for experiments in varying buffer conditions or cellular compartments.

  • Hydrophobicity: The higher hydrophobicity of TAMRA can sometimes lead to aggregation of the labeled protein, which may necessitate optimization of labeling and storage conditions.

Experimental Protocols for Determining Degree of Labeling

The most common method for determining the DOL of fluorescently labeled proteins is UV-Vis spectrophotometry. Alternative methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry offer more detailed characterization.

Protocol 1: UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law to determine the concentrations of the protein and the dye in the conjugate.

Materials:

  • This compound labeled protein (or other fluorescently labeled protein)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purification: It is crucial to remove all unconjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which is the characteristic absorbance wavelength for proteins.

    • Measure the absorbance at the maximum absorbance wavelength (λ_max) of the fluorescent dye. For TAMRA, this is approximately 555 nm (A_max).

  • Calculation of DOL:

    The DOL is calculated using the following formulas:

    • Protein Concentration (M): Protein Conc. (M) = (A₂₈₀ - (A_max × CF)) / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A_max: Absorbance of the conjugate at the dye's λ_max.

      • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (A₂₈₀_dye / A_max_dye). This corrects for the dye's contribution to the absorbance at 280 nm. For TAMRA, a typical CF is around 0.3.

      • ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG antibody, this is approximately 210,000 M⁻¹cm⁻¹.

    • Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye

      • A_max: Absorbance of the conjugate at the dye's λ_max.

      • ε_dye: The molar extinction coefficient of the dye at its λ_max (in M⁻¹cm⁻¹). For TAMRA, this is approximately 90,000 M⁻¹cm⁻¹.

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

    An optimal DOL for antibodies is generally between 2 and 10.[1] A DOL that is too high can lead to fluorescence quenching and may affect the biological activity of the protein.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate the labeled protein from free dye and to analyze the heterogeneity of the labeled product.

Methodology (Size-Exclusion Chromatography - SEC-HPLC):

  • Column: A size-exclusion column suitable for separating proteins (e.g., Zenix SEC-150).

  • Mobile Phase: A buffer compatible with the protein, such as 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 280 nm for the protein and at the λ_max of the dye (e.g., 555 nm for TAMRA).

  • Analysis: The chromatogram will show peaks corresponding to the labeled protein, any remaining free dye, and potential aggregates. The ratio of the peak areas at the two wavelengths can be used to estimate the DOL, though this requires careful calibration.

Protocol 3: Mass Spectrometry (MS)

Mass spectrometry provides the most accurate determination of the DOL by directly measuring the mass of the labeled protein.

Methodology (Electrospray Ionization - ESI-MS):

  • Sample Preparation: The labeled protein is purified and prepared in a volatile buffer compatible with mass spectrometry.

  • Analysis: The sample is introduced into the mass spectrometer. The resulting mass spectrum will show a distribution of peaks corresponding to the unlabeled protein and the protein labeled with one, two, three, or more dye molecules.

  • Data Interpretation: The mass difference between the peaks corresponds to the mass of the this compound moiety. By analyzing the relative intensities of these peaks, the average DOL can be calculated with high precision.

Visualizing the Application: Ligand-Induced GPCR Internalization

Fluorescently labeled ligands, such as a peptide conjugated to this compound, are powerful tools for studying cellular processes like receptor-mediated endocytosis and subsequent signaling cascades. The following diagrams illustrate the experimental workflow for a receptor internalization assay and the downstream signaling pathway that can be activated.

experimental_workflow cluster_cell_culture Cell Preparation cluster_incubation Ligand Binding and Internalization cluster_analysis Data Acquisition and Analysis cell_seeding Seed cells expressing GPCR ligand_prep Prepare this compound labeled ligand incubation Incubate cells with labeled ligand at 37°C ligand_prep->incubation internalization Receptor-mediated endocytosis incubation->internalization fixation Fix and permeabilize cells internalization->fixation imaging Confocal Microscopy fixation->imaging quantification Quantify internalized fluorescence imaging->quantification

Caption: Experimental workflow for a G-protein coupled receptor (GPCR) internalization assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand TAMRA-PEG8-Ligand receptor GPCR ligand->receptor Binding g_protein G-protein receptor->g_protein Activation ras Ras g_protein->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factor Translocation & Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: Simplified MAPK/ERK signaling pathway initiated by ligand binding to a GPCR.

References

A Researcher's Guide to Calculating the Conjugation Efficiency of TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation efficiency is a critical factor in the development of fluorescently labeled biomolecules. This guide provides a comparative overview of methods to determine the conjugation efficiency of TAMRA-PEG8-COOH, a common fluorescent labeling reagent. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable technique for specific research needs.

The efficiency of a bioconjugation reaction, which covalently links a molecule like this compound to a biomolecule, is a crucial quality attribute that affects the functionality and reliability of the final conjugate.[1] A key metric in this analysis is the Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a single biomolecule.[2] Inconsistent or undesirable DOL values can lead to issues such as fluorescence quenching or altered biological activity.[3]

Comparative Analysis of Quantitative Techniques

A variety of analytical techniques are available to quantify conjugation efficiency, each with its own set of advantages and limitations. The choice of method often depends on the specific characteristics of the biomolecule and the desired level of detail.

Technique Principle Primary Output Sensitivity Advantages Limitations
UV-Vis Spectrophotometry Measures absorbance at two wavelengths: one for the biomolecule (e.g., 280 nm for proteins) and one for the TAMRA dye (~555 nm). The ratio is used to calculate the DOL.[4][5]Degree of Labeling (DOL)Low to Moderate (μg-mg range)Simple, rapid, and uses readily available equipment.Can be inaccurate if the dye absorbs at the biomolecule's wavelength; requires a correction factor.
Reverse-Phase HPLC (RP-HPLC) Separates the conjugate from unreacted biomolecule and free dye based on hydrophobicity.Purity of conjugate, quantification of reactants and products.High (ng-μg range)Provides high-resolution separation and allows for quantification of different species in the reaction mixture.Requires more specialized equipment and method development.
Mass Spectrometry (ESI/MALDI-TOF) Measures the mass-to-charge ratio of the conjugate to confirm the mass shift upon conjugation.Mass confirmation of conjugate, purity assessment.High (ng-μg range)Provides precise mass information, confirming successful conjugation and allowing for the identification of different labeled species.Can be complex to interpret for heterogeneous mixtures; requires expensive instrumentation.

Experimental Protocols

Detailed protocols for determining the conjugation efficiency of this compound are provided below.

Protocol 1: NHS Ester-Mediated Amine Labeling of a Protein

This protocol describes the conjugation of a this compound that has been pre-activated as an N-hydroxysuccinimide (NHS) ester to a protein with accessible primary amines (e.g., lysine residues).

  • Materials:

    • Protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

    • TAMRA-PEG8-NHS ester dissolved in an organic solvent (e.g., DMSO or DMF)

    • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

    • Desalting column for purification

  • Procedure:

    • Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL).

    • Dissolve the TAMRA-PEG8-NHS ester in a minimal amount of DMSO or DMF to create a stock solution.

    • Add the desired molar excess of the TAMRA-PEG8-NHS ester solution to the protein solution while gently mixing. A 10- to 20-fold molar excess is common.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

    • Quench the reaction by adding the quenching reagent to consume any unreacted NHS ester.

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column.

Protocol 2: Quantitative Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This protocol allows for the calculation of the average number of TAMRA molecules conjugated to each biomolecule.

  • Materials:

    • Purified TAMRA-biomolecule conjugate

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA (~555 nm, A₅₅₅).

    • Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the absorbance of the TAMRA dye at 280 nm.

  • Calculations:

    • Concentration of Dye (M) = A₅₅₅ / ε₅₅₅

    • Concentration of Protein (M) = [A₂₈₀ – (A₅₅₅ × CF)] / ε₂₈₀

      • Where:

        • ε₅₅₅ is the molar extinction coefficient of TAMRA at 555 nm (~65,000 cm⁻¹M⁻¹)

        • ε₂₈₀ is the molar extinction coefficient of the protein at 280 nm.

        • CF is the correction factor (A₂₈₀ of the free dye / A₅₅₅ of the free dye). For TAMRA, this is approximately 0.3.

    • DOL = Concentration of Dye / Concentration of Protein

Protocol 3: Analysis of Conjugation by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool to monitor the progress of the conjugation reaction and assess the purity of the final conjugate.

  • Materials:

    • RP-HPLC system with a UV detector

    • C18 column

    • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

    • Standards of the unconjugated biomolecule and this compound

  • Procedure:

    • Set up a gradient elution method on the HPLC (e.g., 5-95% B over 30 minutes).

    • Inject the unconjugated biomolecule and this compound standards to determine their retention times.

    • Inject the sample from the reaction mixture or the purified conjugate.

    • Monitor the chromatograms at a wavelength relevant for the biomolecule (e.g., 280 nm for proteins) and for TAMRA (~555 nm).

  • Data Analysis:

    • The conjugate peak should absorb at both wavelengths.

    • The presence of a large peak for the unconjugated biomolecule indicates low conjugation efficiency.

    • The peak areas can be used to quantify the percentage of conjugated versus unconjugated biomolecule.

Comparison with Alternatives

While TAMRA is a widely used fluorophore, several alternatives exist, each with its own photophysical properties. The choice of the PEG linker length can also influence the properties of the conjugate.

Fluorophore Excitation (nm) Emission (nm) Quantum Yield Key Features
TAMRA ~555~580~0.1-0.3Bright, but can be prone to photobleaching.
Alexa Fluor 555 ~555~565~0.1Photostable and bright.
Cy3 ~550~570~0.15Bright and relatively photostable.
Alexa Fluor 488 ~495~519~0.92Excellent for live cell imaging, less effect on antibody affinity.

The PEG8 linker in this compound provides a balance of hydrophilicity and spacer length. Longer PEG linkers can further increase solubility and reduce steric hindrance, while shorter linkers may be desirable in applications where a smaller conjugate size is critical. Alternatives to PEG, such as polysarcosine (pSar) or other hydrophilic polymers, are also being explored to reduce potential immunogenicity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for calculating conjugation efficiency and the logical relationship between different analytical techniques.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution conjugation Incubation protein->conjugation tamra TAMRA-PEG8-NHS tamra->conjugation quench Quenching conjugation->quench purify Desalting Column quench->purify spectro UV-Vis Spectrophotometry purify->spectro hplc RP-HPLC purify->hplc ms Mass Spectrometry purify->ms

Caption: Experimental workflow for this compound conjugation and analysis.

logical_relationship conjugation_efficiency Conjugation Efficiency dol Degree of Labeling (DOL) conjugation_efficiency->dol purity Purity conjugation_efficiency->purity identity Identity Confirmation conjugation_efficiency->identity spectro UV-Vis dol->spectro hplc RP-HPLC purity->hplc ms Mass Spec identity->ms hplc->dol

Caption: Relationship between conjugation efficiency metrics and analytical techniques.

References

A Head-to-Head Comparison: Tamra-peg8-cooh vs. Alexa Fluor 555 for Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. This guide provides an in-depth, data-driven comparison of two popular orange-fluorescent dyes for peptide labeling: Tamra-peg8-cooh, a derivative of the traditional rhodamine dye, and Alexa Fluor 555, a high-performance dye from the Alexa Fluor family.

This comprehensive analysis delves into the key performance characteristics of each dye, including their photophysical properties, and provides detailed experimental protocols for peptide labeling and purification. By presenting quantitative data in a clear, structured format and illustrating key workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific applications, from fluorescence microscopy and flow cytometry to Fluorescence Resonance Energy Transfer (FRET)-based assays.

Key Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye is primarily guided by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555.

PropertyThis compoundAlexa Fluor 555
Excitation Maximum (nm) ~555~555
Emission Maximum (nm) ~580~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000[1]>150,000[2]
Quantum Yield (Φ) 0.3 - 0.5[1]~0.1 (in aqueous buffer)[2]
Photostability Good to RobustHigh
pH Sensitivity Fluorescence may decrease at pH > 8.0[1]Highly insensitive over a broad pH range

In-Depth Performance Analysis

Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 555 exhibits a significantly higher molar extinction coefficient, indicating a greater ability to absorb light. While some sources report a higher quantum yield for TAMRA, the overall brightness of Alexa Fluor 555 conjugates is often perceived as superior in many applications. This is likely due to its resistance to self-quenching at higher degrees of labeling.

Photostability

Alexa Fluor 555 is renowned for its exceptional photostability, a critical feature for applications requiring long exposure times or intense illumination, such as confocal microscopy and single-molecule imaging. While TAMRA is considered to have good photostability, direct comparative studies have shown that Alexa Fluor dyes, in general, are more resistant to photobleaching than their traditional counterparts like TAMRA.

pH Sensitivity

The fluorescence of Alexa Fluor 555 is stable over a broad pH range, a significant advantage for live-cell imaging where intracellular pH can fluctuate. There is conflicting information regarding the pH sensitivity of TAMRA. Some studies suggest its fluorescence is pH-insensitive, while others report a decrease in fluorescence intensity in alkaline environments (pH > 8.0). Researchers should validate the pH stability of TAMRA conjugates in their specific experimental conditions.

Hydrophobicity and the Role of the PEG Linker

TAMRA is inherently a hydrophobic molecule, which can lead to challenges with the solubility of TAMRA-labeled peptides and potential aggregation. The this compound formulation includes an 8-unit polyethylene glycol (PEG) spacer. This hydrophilic linker is designed to increase the water solubility of the labeled peptide, mitigate aggregation issues, and provide a flexible spacer to minimize potential steric hindrance between the dye and the peptide.

Experimental Protocols

The following sections provide detailed methodologies for peptide labeling with both this compound and Alexa Fluor 555, followed by a general protocol for the purification of the labeled peptide.

Peptide Labeling with this compound and Alexa Fluor 555 (NHS Ester Chemistry)

Both this compound and Alexa Fluor 555 are commonly supplied as N-hydroxysuccinimidyl (NHS) esters for covalent labeling of primary amines (-NH₂) on the N-terminus of a peptide or the side chain of a lysine residue.

Materials:

  • Peptide with a free primary amine

  • This compound, NHS ester or Alexa Fluor 555, NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0 (must be free of primary amines like Tris)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 5% hydroxylamine (optional)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or reversed-phase HPLC system for purification

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide to be labeled in the Labeling Buffer at a concentration of 1-5 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound or Alexa Fluor 555 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye solution to the peptide solution. The optimal molar ratio may need to be determined empirically. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching solution can be added to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the labeled peptide from the unreacted dye and other impurities. For detailed purification protocols, refer to the "Purification of Fluorescently Labeled Peptides" section below.

Troubleshooting for Hydrophobic Peptides (especially with TAMRA):

  • If the peptide precipitates upon addition of the dye, try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous labeling buffer.

  • Sonication can also aid in the dissolution of hydrophobic peptides.

  • The PEG linker in this compound should help to improve solubility compared to standard TAMRA-NHS esters.

Purification of Fluorescently Labeled Peptides

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying fluorescently labeled peptides and ensuring a high-purity final product.

Instrumentation and Reagents:

  • RP-HPLC system with a UV-Vis or photodiode array (PDA) detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Acidify the quenched labeling reaction mixture with a small amount of TFA.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A and 5% Solvent B).

  • Injection: Inject the acidified sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Solvent B to elute the labeled peptide. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

  • Detection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the Tamra or Alexa Fluor 555 label.

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the labeled peptide.

Visualizing the Workflow and Dye Comparison

To further clarify the experimental process and the key decision points, the following diagrams are provided.

Peptide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Peptide Solution (Amine-free buffer, pH 8-9) Mix Mix Peptide and Dye (1-2h, RT, dark) Peptide->Mix Dye Dye-NHS Ester Solution (Anhydrous DMSO/DMF) Dye->Mix HPLC RP-HPLC Purification Mix->HPLC Analysis Purity & Identity Check (HPLC & Mass Spec) HPLC->Analysis

A generalized experimental workflow for peptide labeling with amine-reactive fluorescent dyes.

Dye_Comparison cluster_tamra This compound cluster_alexa Alexa Fluor 555 Tamra_Pros Pros: - Cost-effective - High Quantum Yield - PEG linker improves solubility Tamra_Cons Cons: - Moderate Photostability - Potential pH sensitivity (>8.0) - Lower Molar Extinction Coefficient Alexa_Pros Pros: - High Photostability - High Brightness - pH Insensitive - High Molar Extinction Coefficient Alexa_Cons Cons: - Higher Cost - Lower Quantum Yield (aqueous)

A logical comparison of the key characteristics of this compound and Alexa Fluor 555.

Conclusion and Recommendations

Both this compound and Alexa Fluor 555 are effective fluorescent dyes for peptide labeling, each with its own set of advantages and disadvantages. The optimal choice depends on the specific requirements of the experiment and budgetary considerations.

Choose this compound when:

  • Cost is a primary consideration.

  • The application is not highly sensitive to potential pH fluctuations above 8.0.

  • Moderate photostability is sufficient for the experimental setup.

Choose Alexa Fluor 555 when:

  • High brightness and photostability are paramount for demanding applications like super-resolution microscopy or single-molecule tracking.

  • The experimental conditions involve a wide range of pH values.

  • Reproducibility and consistent performance are critical for quantitative studies.

For critical applications, it is always recommended to empirically test and validate the performance of the chosen dye in the context of the specific biological system and imaging setup. This ensures the selection of the most appropriate tool to achieve high-quality, reliable, and reproducible data.

References

A Head-to-Head Comparison: Tamra-peg8-cooh vs. Cy3 for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins with fluorescent dyes is a cornerstone of modern biological research. The choice of fluorophore can profoundly impact experimental outcomes, from cellular imaging to quantitative biochemical assays. This guide provides an objective, data-driven comparison of two widely used orange-red fluorescent dyes: TAMRA-peg8-cooh and Cy3. We will delve into their spectral and physicochemical properties, supported by experimental data, and provide detailed protocols for their conjugation to proteins.

At a Glance: Key Performance Indicators

A summary of the key quantitative data for TAMRA and Cy3 is presented below for a direct comparison of their performance characteristics.

PropertyThis compoundCy3
Excitation Maximum (nm) ~555 nm~550 - 555 nm[1][2]
Emission Maximum (nm) ~580 nm~568 - 570 nm[1][2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000~150,000[1]
Quantum Yield (Φ) 0.1 - 0.5 (conjugated)~0.15 (free), up to 0.4 (conjugated)
Photostability HighModerate to High
pH Sensitivity Fluorescence is pH-dependent, optimal in neutral to slightly acidic conditions.Relatively pH-insensitive (pH 4-10).
Hydrophobicity More hydrophobic, mitigated by the PEG8 linker.Less hydrophobic.

Delving Deeper: A Detailed Comparison

Spectral Properties

Both this compound and Cy3 are bright, orange-red fluorescent dyes, making them compatible with common fluorescence detection systems. TAMRA, a rhodamine-based dye, exhibits a slightly broader emission spectrum. In contrast, Cy3, a cyanine dye, has a narrower emission spectrum, which can be advantageous in multiplexing experiments by minimizing spectral overlap with other fluorophores.

Performance Characteristics

Brightness and Signal Strength: Cy3 possesses a significantly higher molar extinction coefficient, meaning it absorbs light more efficiently than TAMRA. This can translate to brighter signals in certain applications. However, the quantum yield of TAMRA is generally higher, indicating more efficient conversion of absorbed light into emitted fluorescence. Interestingly, the fluorescence of Cy3 can be enhanced upon covalent attachment to a protein.

Photostability: TAMRA is renowned for its high photostability, making it a suitable choice for experiments that involve prolonged or intense illumination, such as time-lapse imaging. While Cy3 also offers good photostability, some studies suggest that TAMRA generally exhibits higher resistance to photobleaching.

Environmental Sensitivity: A key differentiator is their sensitivity to the chemical environment. TAMRA's fluorescence is pH-dependent and performs optimally in neutral to slightly acidic conditions, necessitating careful buffer selection. In contrast, Cy3 is less sensitive to pH changes, offering greater flexibility in experimental design.

Hydrophobicity and Solubility: The core TAMRA fluorophore is more hydrophobic than Cy3. This can sometimes lead to solubility issues or non-specific binding of the labeled protein. The inclusion of an eight-unit polyethylene glycol (PEG) linker in this compound helps to mitigate this by increasing its hydrophilicity. This PEG linker also provides a spacer arm that can reduce steric hindrance between the dye and the protein, potentially preserving the protein's biological activity.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound and Cy3 to proteins containing primary amines (e.g., lysine residues).

Protocol 1: Protein Conjugation with this compound

This protocol involves a two-step process: the activation of the carboxylic acid on this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the conjugation to the protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC and NHS in water or reaction buffer just before use.

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, dialyze the protein against the reaction buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS. A molar ratio of 1:1.5:1.2 (TAMRA:EDC:NHS) is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the TAMRA-peg8-NHS ester.

  • Protein Conjugation:

    • Immediately add the activated TAMRA-peg8-NHS ester solution to the protein solution.

    • A molar excess of 10-20 fold of the activated dye to the protein is recommended as a starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quench Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol 2: Protein Conjugation with Cy3 NHS Ester

This protocol describes a direct one-step labeling procedure using a pre-activated Cy3 NHS ester.

Materials:

  • Cy3 NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Reagents:

    • Dissolve the Cy3 NHS ester in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against an amine-free buffer.

  • Protein Conjugation:

    • Add a 10- to 20-fold molar excess of the Cy3 NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Quench Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification:

    • Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column as described in the TAMRA protocol.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~550 nm (for Cy3).

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the protein labeling workflow and a representative signaling pathway where these fluorescently labeled proteins can be utilized.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Preparation Protein Preparation Conjugation Reaction Conjugation Reaction Protein Preparation->Conjugation Reaction Dye Preparation Dye Preparation Activation (TAMRA) Activation (TAMRA) Dye Preparation->Activation (TAMRA) For this compound Dye Preparation->Conjugation Reaction For Cy3 NHS Ester Activation (TAMRA)->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Purification Purification Quenching->Purification Characterization (DOL) Characterization (DOL) Purification->Characterization (DOL) Labeled Protein Labeled Protein Characterization (DOL)->Labeled Protein

General workflow for protein conjugation.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binding Labeled Signaling Protein Labeled Signaling Protein Receptor->Labeled Signaling Protein Recruitment & Activation Downstream Effector 1 Downstream Effector 1 Labeled Signaling Protein->Downstream Effector 1 Phosphorylation Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Activation Cellular Response Cellular Response Downstream Effector 2->Cellular Response Signal Transduction

References

A Guide to Amine-Reactive Labeling: Alternatives to TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a cornerstone of modern molecular analysis. Tetramethylrhodamine (TAMRA) has long been a workhorse fluorophore for this purpose. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of amine-reactive labeling reagents that provide significant advantages in performance and experimental flexibility. This guide provides an objective comparison of alternatives to TAMRA-PEG8-COOH, focusing on fluorescent dyes, alternative linker technologies, and non-fluorescent labeling moieties, all supported by experimental data and detailed protocols.

Fluorescent Dye Alternatives to TAMRA

The choice of fluorophore is critical for assay sensitivity, photostability, and multiplexing capability. While TAMRA is a competent dye, numerous alternatives offer superior brightness, photostability, and a wider range of spectral characteristics. The most common amine-reactive group is the N-hydroxysuccinimidyl (NHS) ester, which efficiently reacts with primary amines on proteins (lysine residues and the N-terminus) to form stable amide bonds.[1][2]

Here, we compare several popular families of fluorescent dyes available as amine-reactive NHS esters.

Quantitative Comparison of Amine-Reactive Fluorescent Dyes

For ease of comparison, the following table summarizes the key photophysical properties of various amine-reactive fluorescent dyes that serve as alternatives to TAMRA.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
TAMRA 5-TAMRA, SE~555~580~90,000~0.1-0.3Good
Alexa Fluor Alexa Fluor 555555565150,0000.1Excellent
Alexa Fluor 56857860391,3000.69Excellent
Alexa Fluor 59459061790,0000.66Excellent
CF® Dyes CF®555555565150,000N/AExcellent
CF®568562583100,000N/AExcellent
CF®594593614115,000N/AExcellent
Atto Dyes Atto 550554576120,0000.8Excellent
Atto 565563592120,0000.9Excellent
Atto 594594627120,0000.85Excellent
iFluor® Dyes iFluor® 555556569150,0000.41Excellent
iFluor® 594591615100,0000.88Excellent
DyLight™ Dyes DyLight™ 550562576150,000N/AVery Good
DyLight™ 59459361880,000N/AVery Good
Cy® Dyes Cy®3550570150,000~0.15Good
Cy®3B558572130,000~0.67Moderate

Note: Quantum yield and photostability can be highly dependent on the local environment and conjugation partner. The data presented here are for comparative purposes and are compiled from various manufacturer datasheets and scientific publications.[2][3][4]

Beyond the Fluorophore: Linker Technology

The "PEG8" component of this compound refers to a polyethylene glycol (PEG) linker with eight repeating units. PEG linkers are widely used in bioconjugation to improve the solubility of the labeled molecule, reduce aggregation, and minimize steric hindrance. However, concerns about the potential immunogenicity of PEG have driven the development of alternative linker technologies.

Alternatives to PEG Linkers
Linker TypeKey FeaturesPotential Advantages
Polysarcosine (pSar) A biodegradable and non-immunogenic polypeptoid.Excellent "stealth" properties, potentially superior to PEG in reducing non-specific interactions and improving in vivo circulation times.
Hydrophilic Polymers Includes materials like poly(N-vinylpyrrolidone) (PVP) and polyacrylamides.Biocompatible, non-toxic, and can be designed with a high degree of structural diversity to tailor properties.
Zwitterionic Polymers Polymers with both positive and negative charges, resulting in a neutral overall charge.Highly hydrophilic, resist protein fouling, and have a low potential for immunogenic reactions.
Click Chemistry Handles Functional groups like azides and alkynes that enable bioorthogonal ligation.Allows for highly specific and efficient two-step labeling strategies, which can be advantageous for sensitive biomolecules.

Non-Fluorescent Alternatives for Amine-Reactive Labeling

In many experimental workflows, a fluorescent readout is not required or desired. In these cases, other amine-reactive labeling reagents can be employed for tasks such as affinity purification, enzymatic detection, or introducing specific chemical functionalities.

Labeling MoietyReactive GroupPrimary ApplicationKey Features
Biotin NHS EsterAffinity Purification, DetectionThe biotin-streptavidin interaction is one of the strongest known non-covalent bonds, providing high specificity and sensitivity.
Desthiobiotin NHS EsterAffinity PurificationA biotin analog that binds to streptavidin with lower affinity, allowing for gentle elution of the captured biomolecule.
Click Chemistry Handles (e.g., DBCO, Azide) NHS EsterBioorthogonal LabelingIntroduces a reactive handle for subsequent, highly specific "click" reactions with a complementary probe.
Enzymes (e.g., HRP, AP) NHS Ester (via crosslinkers)Enzymatic Detection (e.g., ELISA, Western Blot)Provides signal amplification for sensitive detection.

Experimental Protocols

General Protocol for Protein Labeling with an Amine-Reactive NHS Ester

This protocol provides a general guideline for labeling proteins with fluorescent dyes or other molecules functionalized with an NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.2-8.0)

  • Amine-reactive NHS ester (e.g., Alexa Fluor 555 NHS Ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). The protein concentration should ideally be 2-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the amine-reactive NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.

    • Add the dissolved NHS ester to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Amine_Labeling_Reaction Protein Protein with Primary Amine (-NH2) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + NHS_Ester Amine-Reactive NHS Ester NHS_Ester->Labeled_Protein pH 8.3-8.5 NHS_Byproduct N-Hydroxysuccinimide (Byproduct) Labeled_Protein->NHS_Byproduct +

Chemical reaction of an amine-reactive NHS ester with a protein.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) pH_Adjust Adjust pH to 8.3-8.5 Protein_Prep->pH_Adjust Dye_Prep Prepare NHS Ester Stock (Anhydrous DMSO/DMF) Dye_Prep->pH_Adjust Incubate Incubate (1 hr @ RT or O/N @ 4°C) pH_Adjust->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purify (Desalting Column) Quench->Purify Analyze Characterize (DOL) Purify->Analyze

Experimental workflow for protein labeling with an amine-reactive NHS ester.

Decision_Tree Start Start: Choose a Labeling Reagent Application What is the primary application? Start->Application Fluorescence Fluorescence Detection Application->Fluorescence Fluorescence Affinity Affinity Purification Application->Affinity Purification Enzymatic Enzymatic Detection Application->Enzymatic Enzymatic Bioorthogonal Bioorthogonal Labeling Application->Bioorthogonal Bioorthogonal Photostability High Photostability Needed? Fluorescence->Photostability Elution Gentle Elution Required? Affinity->Elution Alexa_CF Alexa Fluor or CF Dyes Photostability->Alexa_CF Yes Atto_iFluor Atto or iFluor Dyes Photostability->Atto_iFluor No Biotin Biotin-NHS Elution->Biotin No Desthiobiotin Desthiobiotin-NHS Elution->Desthiobiotin Yes

Decision tree for selecting an appropriate amine-reactive labeling reagent.

References

A Comparative Guide to the Spectrophotometric Quantification of TAMRA-PEG8-COOH Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of TAMRA-PEG8-COOH with other common fluorescent dyes used for labeling biomolecules. It includes detailed experimental protocols for both the labeling reaction and the subsequent spectrophotometric quantification, intended for researchers, scientists, and drug development professionals.

Introduction to Fluorescent Labeling with this compound

Fluorescent labeling is a cornerstone technique in biological research, enabling the detection and quantification of biomolecules like proteins and peptides with high sensitivity.[1] One popular fluorophore for this purpose is Tetramethylrhodamine (TAMRA), a bright, orange-red fluorescent dye.[2] The specific variant, this compound, incorporates an 8-unit polyethylene glycol (PEG) spacer, which enhances water solubility and reduces potential steric hindrance and aggregation during the labeling process.[2][3]

Labeling is most commonly achieved by converting the terminal carboxylic acid (-COOH) group to a highly reactive N-hydroxysuccinimide (NHS) ester. This NHS ester readily reacts with primary amine groups (-NH₂) found on biomolecules, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable, covalent amide bond.[4]

Spectrophotometric Quantification and Degree of Labeling (DOL)

After labeling, it is crucial to determine the efficiency of the conjugation reaction. This is quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. An optimal DOL is critical; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and altered biomolecule function.

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

  • ~280 nm: The absorbance maximum for most proteins (due to tryptophan and tyrosine residues).

  • ~555 nm: The absorbance maximum for the TAMRA dye.

Using the Beer-Lambert law and a correction factor to account for the dye's absorbance at 280 nm, the DOL can be accurately calculated.

Comparison of TAMRA with Alternative Fluorophores

While TAMRA is a versatile and widely used dye, several alternatives are available, each with distinct spectral properties and characteristics. The choice of fluorophore depends on the specific application, available instrumentation (e.g., laser lines and filters), and the properties of the biomolecule being labeled.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Considerations
TAMRA ~555~580~95,000~0.1-0.3Bright and photostable, but fluorescence can be pH-sensitive. Good for FRET applications.
FITC / FAM ~495~519~73,000 - 83,000~0.5 - 0.92Very common and bright green fluorophore, but is pH-sensitive and prone to photobleaching.
Alexa Fluor™ 555 ~555~565~150,000~0.1Very bright and photostable alternative to Cy3 and TAMRA. Less pH-sensitive.
Cy®3 ~550~570~150,000~0.15Bright and widely used, often paired with Cy5 for two-color detection.
Cy®5 ~649~666 - 670~250,000~0.2 - 0.27Emits in the far-red spectrum, reducing background autofluorescence from biological samples.

Experimental Protocols

Protocol 1: Labeling of Proteins/Peptides with TAMRA-NHS Ester

This protocol describes a general method for conjugating an NHS-ester activated dye to a protein or peptide.

Materials:

  • TAMRA-NHS Ester

  • Protein/peptide solution in an amine-free buffer (e.g., 1x PBS, pH 7.2-7.4)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution: 1 M Tris or glycine, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein/peptide in the amine-free buffer at a concentration of 1-10 mg/mL. Adjust the pH of the solution to 8.3-8.5 using the Reaction Buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Protect from light.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the reactive dye solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS ester.

  • Purification: Separate the labeled conjugate from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute is the labeled protein.

Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol outlines the steps to calculate the DOL for a fluorescently labeled protein.

Materials:

  • Purified protein-dye conjugate from Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

  • Purification buffer (for use as a blank)

Procedure:

  • Measure Absorbance:

    • Blank the spectrophotometer with the purification buffer.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA, ~555 nm (A_max).

    • Note: Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.5).

  • Calculate DOL: Use the following equations to determine the DOL.

    • Step A: Calculate the concentration of the dye. [Dye] (M) = A_max / ε_dye

      • A_max: Absorbance of the conjugate at ~555 nm.

      • ε_dye: Molar extinction coefficient of TAMRA (~95,000 M⁻¹cm⁻¹).

    • Step B: Calculate the concentration of the protein. [Protein] (M) = (A₂₈₀ - (A_max * CF)) / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of free dye / A_max of free dye). For TAMRA, this is approximately 0.3.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Step C: Calculate the DOL. DOL = [Dye] / [Protein]

Visualizations

NHS_Ester_Reaction TAMRA_NHS TAMRA-NHS Ester Conjugate TAMRA-Protein Conjugate (Stable Amide Bond) TAMRA_NHS->Conjugate Nucleophilic Attack Protein_Amine Protein with Primary Amine (-NH₂) Protein_Amine->Conjugate NHS NHS Byproduct

NHS Ester Reaction Mechanism

Labeling_Workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction 3. Mix & Incubate (1-2h, Room Temp, Dark) prep_protein->reaction prep_dye 2. Prepare Dye-NHS Solution (Anhydrous DMSO/DMF) prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography) reaction->purify final_product 5. Collect Labeled Protein purify->final_product

Experimental Workflow for Protein Labeling

Quantification_Workflow start Start with Purified TAMRA-Protein Conjugate measure_abs 1. Measure Absorbance (A₂₈₀ and A_max) start->measure_abs calc_dye 2. Calculate Dye Concentration [Dye] = A_max / ε_dye measure_abs->calc_dye calc_prot 3. Calculate Protein Concentration [Prot] = (A₂₈₀ - A_max*CF) / ε_prot measure_abs->calc_prot calc_dol 4. Calculate DOL DOL = [Dye] / [Protein] calc_dye->calc_dol calc_prot->calc_dol end Final DOL Value calc_dol->end

Workflow for Spectrophotometric Quantification

References

A Comparative Guide to HPLC Analysis for Purity Assessment of TAMRA-PEG8-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and application of fluorescently labeled bioconjugates such as TAMRA-PEG8-COOH. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering high-resolution separation of the target conjugate from potential impurities. This guide provides an objective comparison of HPLC-based methods for the purity analysis of this compound, supported by experimental protocols and data interpretation guidelines.

Core Purity Assessment Methodologies

The purity of this compound conjugates is primarily evaluated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation is based on the hydrophobicity of the molecules. The hydrophobic nature of the TAMRA dye and the hydrophilic character of the PEG linker allow for effective separation of the labeled conjugate from unlabeled starting materials and other impurities. The choice of detector—typically UV-Visible (UV-Vis) or Fluorescence (FLD)—plays a significant role in the sensitivity and selectivity of the analysis. Furthermore, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) provides invaluable data for identity confirmation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical methods used for the purity assessment of this compound.

FeatureRP-HPLC with UV-Vis DetectionRP-HPLC with Fluorescence Detection (FLD)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Case Quantifying the percentage of pure conjugate vs. UV-active impurities.Highly sensitive quantification of the fluorescent conjugate and related impurities.Confirming the molecular weight of the conjugate and identifying impurities.
Resolution HighHighVery High
Sensitivity Moderate (µg to ng range)High (ng to pg range)[1][2]Very High (pg to fmol range)
Selectivity GoodExcellent (specific to fluorescent molecules)Excellent (based on mass-to-charge ratio)
Quantitative Accuracy HighHighSemi-Quantitative (can be fully quantitative with appropriate standards)
Limitations Lower sensitivity compared to FLD; may not detect non-UV active impurities.Only detects fluorescent species; potential for fluorescence quenching at high concentrations.Can be sensitive to buffer composition (non-volatile salts are problematic); polydispersity of PEG can complicate spectra.

Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of a this compound conjugate.

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector and/or a Fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Sample: this compound dissolved in Mobile Phase A or a water/acetonitrile mixture.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Elution Gradient:

    Time (minutes) % Mobile Phase B
    0 5
    30 95
    35 95
    36 5

    | 45 | 5 |

  • Detection:

    • UV-Vis: Monitor at the absorbance maximum of TAMRA, which is approximately 555 nm.

    • Fluorescence: Set the excitation wavelength to ~555 nm and the emission wavelength to ~580 nm.[3]

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as: Purity (%) = (Area of the main conjugate peak / Total area of all peaks) * 100%

A pure this compound conjugate should appear as a single major peak. Common impurities would include unreacted TAMRA and unlabeled PEG8-COOH, which would have different retention times.

Protocol 2: LC-MS Analysis for Identity Confirmation

This protocol is for confirming the molecular weight of the this compound conjugate.

Instrumentation:

  • LC-MS system, typically an HPLC or UPLC coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

  • LC Separation: Utilize the same HPLC conditions as described in Protocol 1. The use of volatile buffers like ammonium acetate or ammonium formate instead of TFA is often preferred for better MS sensitivity, though TFA can be used.

  • Mass Spectrometry Analysis:

    • Set the mass spectrometer to scan a relevant mass range for the expected molecular weight of this compound.

    • Acquire the mass spectrum of the main eluting peak.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the experimental molecular weight. Compare this with the theoretical molecular weight of this compound. The observed mass should be within a small tolerance of the calculated mass.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship of the components in an HPLC system.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquilibration Column Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis / Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Experimental workflow for HPLC-based purity analysis.

HPLC_System Solvent Solvent Reservoirs Mobile Phase A Mobile Phase B Pump Gradient Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector UV-Vis Fluorescence Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical components of an HPLC system.

References

A Head-to-Head Comparison: Discrete PEG8 Linkers Versus Polydisperse PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a bioconjugate. Among the most utilized linkers are those based on polyethylene glycol (PEG), prized for their ability to improve solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of two major classes of PEG linkers: discrete PEG8 linkers, which have a precisely defined structure, and polydisperse PEG linkers, which consist of a mixture of different chain lengths.

This comparison is supported by a summary of experimental data and detailed methodologies for key characterization and evaluation experiments. The aim is to provide a clear framework for selecting the optimal PEG linker for specific applications, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies.

Defining the Competitors: Discrete vs. Polydisperse PEG Linkers

The fundamental difference between discrete and polydisperse PEG linkers lies in their molecular homogeneity.[1][2]

  • Discrete PEG Linkers , such as PEG8, are single molecular compounds with a precise and defined number of repeating ethylene glycol units.[3][4] This results in a uniform molecular weight and a fixed length, leading to a homogeneous final bioconjugate.[5] The synthesis of discrete PEGs is a stepwise process, allowing for the precise control of the linker's structure.

  • Polydisperse PEG Linkers are a heterogeneous mixture of PEG chains with a distribution of different lengths and molecular weights. They are characterized by an average molecular weight and a polydispersity index (PDI), which measures the breadth of the molecular weight distribution. Polydisperse PEGs are typically produced through the polymerization of ethylene oxide, which results in this inherent variability.

At a Glance: Key Differences and Performance Attributes

The choice between a discrete and a polydisperse PEG linker has significant implications for the resulting bioconjugate's characteristics. The following table summarizes the key comparative points.

FeatureDiscrete PEG8 LinkersPolydisperse PEG Linkers
Composition Single, well-defined molecular entity with a precise number of PEG units (e.g., 8 units for PEG8).A heterogeneous mixture of PEG chains with a distribution of lengths and molecular weights.
Molecular Weight Uniform and precise.Characterized by an average molecular weight and a polydispersity index (PDI) > 1.
Homogeneity of Final Conjugate High, leading to a more defined product with consistent properties.Low, resulting in a heterogeneous mixture of conjugates with varying linker lengths.
Batch-to-Batch Reproducibility High, due to the defined nature of the linker.Can be challenging to maintain consistency between batches due to the inherent variability of the linker.
Characterization & Analysis Simpler and more straightforward, allowing for precise determination of drug-to-antibody ratio (DAR).More complex due to the mixture of species, which can complicate analysis and purification.
Pharmacokinetics (PK) Allows for fine-tuning of PK properties due to the precise control over linker length.Can provide a favorable PK profile, but the heterogeneity can lead to less predictable behavior.
Immunogenicity Generally low, and the uniform structure may reduce the risk of generating anti-PEG antibodies.While generally considered low, the heterogeneous mixture has been associated with an increased incidence of anti-PEG antibodies.
Cost Generally higher due to the more complex, stepwise synthesis.Generally lower due to the simpler polymerization manufacturing process.

Impact on Antibody-Drug Conjugate (ADC) Performance

In the development of ADCs, the linker plays a crucial role in the therapeutic's stability, efficacy, and safety profile. The choice between a discrete and a polydisperse PEG linker can significantly influence these parameters.

The following diagram illustrates the general structure of an ADC, highlighting the position of the PEG linker.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Figure 1: General structure of an Antibody-Drug Conjugate (ADC).

The length of the PEG linker, a key variable in both discrete and polydisperse formats, has a profound impact on the ADC's properties. While direct comparative studies between discrete PEG8 and a polydisperse equivalent are not always publicly available, the effect of PEG chain length provides valuable insights.

ADC ParameterImpact of Increasing PEG Linker LengthRationale
Solubility & Aggregation Decreased aggregation, especially with hydrophobic payloads.The hydrophilic PEG chain shields the hydrophobic drug, improving the overall solubility of the ADC.
Pharmacokinetics (PK) Generally, a longer plasma half-life and reduced clearance.The increased hydrodynamic radius of the ADC leads to reduced renal clearance.
In Vitro Cytotoxicity May decrease with longer PEG chains.The longer linker may create steric hindrance, potentially affecting the payload's interaction with its target upon release.
In Vivo Efficacy Often enhanced, particularly for hydrophobic payloads.Improved PK properties lead to greater drug exposure at the tumor site.
Tolerability Can be improved.Better solubility and PK profile can lead to reduced off-target toxicity.

Experimental Protocols for Comparative Evaluation

To objectively compare discrete PEG8 and polydisperse PEG linkers, a series of well-defined experiments are essential. The following are detailed methodologies for key comparative assays.

Synthesis and Characterization of ADCs

The first step involves the synthesis of ADCs with both types of linkers, followed by thorough characterization to ensure quality and consistency.

ADC_Synthesis_Workflow cluster_workflow ADC Synthesis and Characterization Workflow start Start: Monoclonal Antibody + Linker-Payload conjugation Conjugation Reaction start->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization purification->characterization dar DAR Determination (UV-Vis, HIC, MS) characterization->dar aggregation Aggregation Analysis (SEC) characterization->aggregation purity Purity & Identity (SDS-PAGE, MS) characterization->purity end Purified & Characterized ADC dar->end aggregation->end purity->end

Figure 2: Workflow for the synthesis and characterization of ADCs.

a. ADC Conjugation Protocol (Thiol-Maleimide Chemistry)

  • Antibody Reduction: Incubate the monoclonal antibody with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Linker-Payload Preparation: Dissolve the maleimide-functionalized PEG linker (discrete PEG8 or polydisperse) conjugated to the payload in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody at a specific molar ratio. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

b. Characterization Methods

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

    • Mass Spectrometry (MS): Provides the most accurate determination of the DAR and its distribution by measuring the mass of the intact ADC or its subunits.

  • Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the ADC preparation.

  • Purity and Identity:

    • SDS-PAGE: To visualize the purity of the ADC and confirm the increase in molecular weight upon conjugation.

    • Mass Spectrometry (MS): To confirm the identity and integrity of the final ADC product.

In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADCs in killing cancer cells that express the target antigen.

a. Experimental Protocol (MTT Assay)

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with discrete PEG8 and polydisperse linkers) and a control antibody in the cell culture medium. Add the ADC solutions to the cells.

  • Incubation: Incubate the cells with the ADCs for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Pharmacokinetic (PK) Study in Rodents

This study assesses how the different linkers affect the ADC's circulation time and clearance in a living organism.

a. Experimental Protocol

  • Animal Model: Use healthy mice or rats for the study.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with discrete PEG8 and polydisperse linkers.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the ADC versus time. Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADCs in a tumor-bearing animal model.

a. Experimental Protocol

  • Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, ADC with discrete PEG8 linker, ADC with polydisperse PEG linker).

  • ADC Administration: Administer the treatments intravenously at a specified dose and schedule.

  • Tumor Monitoring: Measure the tumor volume at regular intervals.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size.

  • Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Conclusion: Making an Informed Decision

The choice between discrete PEG8 and polydisperse PEG linkers is a critical one, with each offering a distinct set of advantages and disadvantages.

Discrete PEG8 linkers provide a path to a more homogeneous and well-defined therapeutic product. The precise control over the linker's structure allows for fine-tuning of the bioconjugate's properties, leading to improved batch-to-batch reproducibility and a potentially more predictable safety and efficacy profile. This precision, however, comes at a higher manufacturing cost.

Polydisperse PEG linkers have a longer history of use in approved therapeutics and are a more cost-effective option. They can impart favorable properties such as increased solubility and extended half-life. However, the inherent heterogeneity of polydisperse PEGs presents challenges in manufacturing, characterization, and can lead to a less consistent product.

For drug developers aiming for a highly characterized and homogeneous product with optimized and predictable performance, discrete PEG linkers like PEG8 are an increasingly attractive option. As the field of bioconjugation continues to advance, the trend towards more precisely engineered therapeutics suggests that the use of discrete PEG linkers will become even more prevalent. The experimental framework provided in this guide offers a robust approach for a data-driven comparison to select the most suitable linker for a given therapeutic application.

References

A Head-to-Head Comparison: m-PEG8-aldehyde vs. Tamra-peg8-cooh for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of bioconjugates. The linker's properties directly influence the efficiency of the conjugation reaction, the stability of the resulting product, and the ultimate biological activity of the molecule. This guide provides an objective comparison of two commonly utilized PEGylated linkers: m-PEG8-aldehyde and Tamra-peg8-cooh, focusing on their performance in bioconjugation applications.

This comparison delves into the fundamental chemical differences between the aldehyde and carboxylic acid functional groups, their impact on conjugation strategies, and the characteristics of the resulting covalent bonds. While direct, side-by-side experimental data for these two specific molecules is not extensively published, this guide leverages established principles of bioconjugation chemistry to provide a comprehensive performance overview.

Chemical Properties and Performance Comparison

The primary distinction between m-PEG8-aldehyde and this compound lies in their reactive moieties. The m-PEG8-aldehyde possesses a terminal aldehyde group, while the this compound features a terminal carboxylic acid. This difference dictates the reaction chemistry required for conjugation and influences the specificity and efficiency of the labeling process.

Featurem-PEG8-aldehydeThis compound
Reactive Group Aldehyde (-CHO)Carboxylic Acid (-COOH)
Target Functional Group Primary amines (-NH2), Hydrazides (-NHNH2)Primary amines (-NH2)
Reaction Chemistry Reductive Amination, Hydrazone LigationCarbodiimide Chemistry (Amide Bond Formation)
Reaction Steps One-pot reaction (amine + aldehyde + reducing agent) or two-step for hydrazoneTwo-step (activation of -COOH, then reaction with amine)
Reaction pH Reductive Amination: pH 6.0-7.5[1]; Hydrazone: pH 5.5[2]pH 7.2-8.5[3]
Resulting Linkage Secondary Amine (stable), Hydrazone (pH-sensitive)Amide (stable)
Reaction Specificity Can be directed to N-terminus at lower pHGenerally less specific, targets all accessible amines
Reaction Kinetics Aldehydes are generally more reactive than carboxylic acids[4]Requires activation to become reactive
Linkage Stability Secondary amine bond is highly stable. Hydrazone bond is stable at neutral pH but cleavable at acidic pH.Amide bond is highly stable[5]

Experimental Protocols

Protocol 1: Protein Labeling with m-PEG8-aldehyde via Reductive Amination

This protocol outlines a general procedure for conjugating m-PEG8-aldehyde to a protein through reductive amination, targeting primary amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2)

  • m-PEG8-aldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Reaction Setup: Add m-PEG8-aldehyde to the protein solution at a 10- to 50-fold molar excess.

  • Incubation: Gently mix and incubate the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base.

  • Reduction: Add freshly prepared sodium cyanoborohydride to a final concentration of 20-50 mM. Continue to incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to quench any unreacted aldehyde groups.

  • Purification: Remove excess reagents and purify the labeled protein using size-exclusion chromatography.

Protocol 2: Protein Labeling with this compound via Carbodiimide Chemistry

This protocol describes a general method for conjugating this compound to a protein by activating the carboxylic acid to form a reactive NHS ester.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., gel filtration column)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, mix this compound, EDC, and NHS at a molar ratio of approximately 1:1.5:1.5.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Protein Conjugation:

    • Add the activated Tamra-NHS ester solution to the protein solution. A starting molar excess of 10:1 to 20:1 (dye:protein) is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Purify the labeled protein from unconjugated dye and byproducts using a gel filtration column.

Visualizing the Workflows

G Experimental Workflow: m-PEG8-aldehyde vs. This compound cluster_0 m-PEG8-aldehyde (Reductive Amination) cluster_1 This compound (Carbodiimide Chemistry) a1 Protein in Amine-Free Buffer (pH 6.0-7.5) a2 Add m-PEG8-aldehyde a1->a2 a3 Schiff Base Formation a2->a3 a4 Add Reducing Agent (e.g., NaBH₃CN) a3->a4 a5 Stable Secondary Amine Linkage a4->a5 a6 Quench Reaction a5->a6 a7 Purification a6->a7 b1 Activate this compound with EDC/NHS b3 Add Activated Tamra-NHS Ester b1->b3 b2 Protein in Amine-Free Buffer (pH 7.2-8.5) b2->b3 b4 Stable Amide Bond Formation b3->b4 b5 Quench Reaction b4->b5 b6 Purification b5->b6

Caption: A comparison of experimental workflows for bioconjugation.

Signaling Pathways and Logical Relationships

The choice between these two linkers often depends on the desired outcome of the bioconjugation. The following diagram illustrates the decision-making process based on the desired linkage properties.

G Linker Selection Logic start Desired Linkage Property stable Stable Linkage start->stable cleavable pH-Cleavable Linkage start->cleavable mPEG m-PEG8-aldehyde (Reductive Amination) stable->mPEG tamra This compound stable->tamra hydrazone m-PEG8-aldehyde (Hydrazone Ligation) cleavable->hydrazone

References

Safety Operating Guide

Proper Disposal of TAMRA-PEG8-COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the safe disposal of TAMRA-PEG8-COOH, a fluorescent dye commonly used in bioconjugation and molecular labeling. Due to its composition, which includes a tetramethylrhodamine (TAMRA) core and a polyethylene glycol (PEG) linker, specific handling and disposal protocols must be followed.

Immediate Safety and Handling Considerations

Core Disposal Protocol

Given the hazardous nature of the rhodamine component, this compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. [1]

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a dedicated and clearly labeled hazardous waste container. This container should be made of a material compatible with chemical waste and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. It is crucial not to mix this waste with other chemical waste streams unless compatibility has been verified to avoid unintended chemical reactions.

All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Store the sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.

Quantitative Data Summary

Waste TypeContainer RequirementLabelingStorage LocationDisposal Method
Solid Waste (e.g., gloves, pipette tips)Dedicated, compatible, sealed container"Hazardous Waste", "this compound"Designated satellite accumulation areaVia institutional EHS or licensed waste disposal service
Liquid Waste (e.g., solutions)Dedicated, leak-proof, sealed container"Hazardous Waste", "this compound"Designated satellite accumulation areaVia institutional EHS or licensed waste disposal service

Experimental Protocol for Waste Handling

A standardized protocol for handling this compound waste is crucial for maintaining a safe laboratory environment.

Materials:

  • Designated solid hazardous waste container

  • Designated liquid hazardous waste container (chemically resistant)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Don PPE: Before handling this compound or its waste, put on all required PPE.

  • Segregate Waste at the Source:

    • Immediately dispose of any solid materials contaminated with this compound into the designated solid hazardous waste container.

    • Carefully pour all liquid waste containing this compound into the designated liquid hazardous waste container.

  • Securely Close Containers: After each addition of waste, ensure the container lid is securely fastened to prevent spills or volatilization.

  • Label Containers: Properly label the hazardous waste containers with the chemical name and hazard identification.

  • Temporary Storage: Store the labeled waste containers in a designated, secure, and well-ventilated area within the laboratory.

  • Schedule Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Disposal Decision Workflow

A Waste Generation (this compound) B Solid Waste? A->B C Collect in Designated Solid Waste Container B->C Yes D Collect in Designated Liquid Waste Container B->D No (Liquid) E Label Container 'Hazardous Waste This compound' C->E D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Disposal F->G

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling TAMRA-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TAMRA-PEG8-COOH. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on guidelines for similar fluorescent dyes, polyethylene glycol (PEG) compounds, and carboxylic acids, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[1][2][3][4]Protects against splashes of the chemical which could cause eye irritation.[1]
Skin and Body Protection A standard laboratory coat is mandatory. Consider a chemically resistant apron for additional protection during splash-prone procedures.Prevents contact of the chemical with skin and clothing.
Hand Protection Disposable nitrile gloves are the minimum requirement. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.Protects hands from direct contact with the chemical. Gloves should be inspected before use and disposed of properly after handling the compound.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities of powder, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for the safe and effective use of this compound in a laboratory setting.

  • Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product label matches the order specifications.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage is often at -20°C for long-term stability.

  • Preparation for Use :

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • Work in a designated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

    • Put on all required PPE as detailed in the table above.

  • Weighing and Dissolving :

    • When weighing the powdered compound, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • To dissolve the compound, add the solvent (e.g., DMSO, DMF) slowly to the powder. Cap the vial and vortex or sonicate until fully dissolved.

  • Reaction Setup :

    • When adding the dissolved this compound to a reaction mixture, use calibrated pipettes to ensure accuracy and minimize splashes.

    • Ensure all reaction vessels are properly labeled.

  • Post-Reaction Quenching and Purification :

    • Follow established laboratory protocols for quenching the reaction and purifying the labeled product.

    • Handle all waste generated during this process as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : If possible, unused or unwanted reagents should be offered to other researchers for use to minimize waste. If disposal is necessary, it should be treated as chemical waste.

  • Liquid Waste :

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Do not dispose of solutions down the drain.

    • Keep chlorinated and non-chlorinated solvent waste streams separate.

  • Solid Waste :

    • Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated hazardous waste container.

    • Empty product vials should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of in the normal laboratory trash, depending on institutional policies.

  • Waste Pickup : All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

Experimental Workflow for Handling this compound

G Figure 1: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal a Receiving & Inspection b Proper Storage (-20°C, Dark, Dry) a->b c Don PPE b->c d Equilibrate to Room Temp c->d Proceed to Handling e Weighing Powder d->e f Dissolving in Solvent e->f g Use in Experiment f->g h Segregate Waste (Liquid & Solid) g->h Generate Waste i Label Waste Containers h->i j Arrange for Pickup by EHS i->j

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.